2'-Deoxy-2'-fluoro-5-iodouridine
描述
Fialuridine is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. Fialuridine inhibits viral DNA polymerase and viral replication.
FIALURIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867808 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-98-4 | |
| Record name | FIALURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with significant potential in antiviral and anticancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its biological evaluation and an exploration of its mechanism of action, including relevant signaling pathways, are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, also known as Fialuridine (FIRU), is a pyrimidine nucleoside analog. Its structure consists of a 5-iodouracil base attached to a 2-deoxy-2-fluoro-ribose sugar moiety.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[(2R,3R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HF)I[1] |
| InChI Key | Not readily available in search results. |
| CAS Number | 55612-21-0[1][2] |
| Molecular Formula | C₉H₁₀FIN₂O₅[1][2] |
| Molecular Weight | 372.09 g/mol [1][2] |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 216-217°C | [3] |
| Solubility | Slightly soluble (1 g/L at 25°C) |
| Appearance | Solid |[2] |
// Nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,1.5!"]; O2 [label="O", pos="-1.8,2.5!"]; N3 [label="N", pos="-1.8,0.5!"]; H3 [label="H", pos="-2.8,0.5!"]; C4 [label="C", pos="-1, -0.5!"]; O4 [label="O", pos="-1.5, -1.5!"]; C5 [label="C", pos="0.3, -0.5!"]; I5 [label="I", pos="1.3, -1.5!"]; C6 [label="C", pos="0.8,0.5!"]; H6 [label="H", pos="1.8,0.5!"];
// Nodes for the sugar ring C1_prime [label="C1'", pos="0.5, 2.8!"]; H1_prime [label="H", pos="1.5, 2.8!"]; C2_prime [label="C2'", pos="-0.5, 3.8!"]; H2_prime [label="H", pos="-1.5, 3.8!"]; F2_prime [label="F", pos="-0.2, 4.8!"]; C3_prime [label="C3'", pos="0.5, 4.8!"]; H3_prime [label="H", pos="1.5, 4.8!"]; O3_prime [label="O", pos="0.2, 5.8!"]; H_O3_prime [label="H", pos="0.8, 6.3!"]; C4_prime [label="C4'", pos="1.5, 3.8!"]; H4_prime [label="H", pos="2.5, 3.8!"]; O4_prime [label="O", pos="1.2, 2.2!"]; C5_prime [label="C5'", pos="2.5, 4.8!"]; H5_prime1 [label="H", pos="2.2, 5.8!"]; H5_prime2 [label="H", pos="3.5, 4.8!"]; O5_prime [label="O", pos="3.2, 5.8!"]; H_O5_prime [label="H", pos="3.8, 6.3!"];
// Edges for the uracil ring N1 -- C2; C2 -- O2 [style=double]; C2 -- N3; N3 -- H3; N3 -- C4; C4 -- O4 [style=double]; C4 -- C5; C5 -- I5; C5 -- C6 [style=double]; C6 -- H6; C6 -- N1;
// Edges for the sugar ring C1_prime -- H1_prime; C1_prime -- C2_prime; C1_prime -- O4_prime; C2_prime -- H2_prime; C2_prime -- F2_prime; C2_prime -- C3_prime; C3_prime -- H3_prime; C3_prime -- O3_prime; O3_prime -- H_O3_prime; C3_prime -- C4_prime; C4_prime -- H4_prime; C4_prime -- O4_prime; C4_prime -- C5_prime; C5_prime -- H5_prime1; C5_prime -- H5_prime2; C5_prime -- O5_prime; O5_prime -- H_O5_prime;
// Edge connecting the base and sugar N1 -- C1_prime; }
Figure 1: Chemical structure of this compound.
Synthesis
A general strategy for the synthesis of this compound involves the following key steps. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, may vary and require optimization.
Figure 2: General synthetic workflow.
Experimental Protocol: A Representative Synthesis
-
Preparation of 2,2'-Anhydrouridine: This intermediate can be synthesized from uridine through a multi-step process involving protection of the 3' and 5' hydroxyl groups, followed by intramolecular cyclization.
-
Fluorination: The 2,2'-anhydrouridine is then treated with a fluorinating agent, such as hydrogen fluoride in pyridine or other suitable fluoride sources, to introduce the fluorine atom at the 2' position. This reaction cleaves the anhydro bridge.
-
Iodination: The resulting 2'-deoxy-2'-fluorouridine is then subjected to iodination at the 5-position of the uracil ring. This can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or ceric ammonium nitrate.
-
Deprotection and Purification: Finally, any protecting groups on the sugar moiety are removed, and the final product is purified using techniques like column chromatography and recrystallization to yield pure this compound.
Biological Activity and Mechanism of Action
This compound exhibits both antiviral and anticancer activities. Its primary mechanism of action involves the inhibition of DNA synthesis.
Antiviral Activity: The compound is a potent inhibitor of various DNA viruses, including Herpes Simplex Virus (HSV).
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines.
Mechanism of Action: The biological activity of this compound is primarily attributed to its ability to interfere with DNA synthesis through the inhibition of thymidylate synthase (TS).
Figure 3: Inhibition of Thymidylate Synthase pathway.
Upon entering the cell, this compound is phosphorylated to its monophosphate form. This monophosphate analog then acts as a potent inhibitor of thymidylate synthase. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting this enzyme, the compound depletes the intracellular pool of dTMP, leading to the cessation of DNA replication and ultimately inducing apoptosis (programmed cell death).
Experimental Protocols for Biological Evaluation
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 4: MTT assay workflow.
4.2. Antiviral Plaque Reduction Assay
This protocol provides a general framework for evaluating the antiviral activity of this compound against viruses like Herpes Simplex Virus (HSV).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Complete cell culture medium
-
6-well or 12-well plates
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a specific multiplicity of infection (MOI) for 1-2 hours.
-
Compound Treatment: After the infection period, remove the virus inoculum and wash the cells. Add overlay medium containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Remove the overlay medium and fix the cells with methanol. Stain the cells with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).
Figure 5: Plaque reduction assay workflow.
Signaling Pathways in Apoptosis Induction
The inhibition of thymidylate synthase by this compound leads to an imbalance in the deoxynucleotide pool, which is a potent trigger for the intrinsic pathway of apoptosis.
Figure 6: Intrinsic apoptosis pathway.
The DNA stress caused by the lack of dTMP can activate the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic cell death.
Conclusion
This compound is a promising nucleoside analog with well-defined antiviral and anticancer properties. Its mechanism of action, centered on the inhibition of thymidylate synthase, provides a clear rationale for its biological effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in in vivo models and to optimize its pharmacological properties for potential clinical applications.
References
The Double-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fialuridine (2'-Deoxy-2'-fluoro-5-iodouridine, FIAU) is a pyrimidine nucleoside analog that demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and various herpesviruses.[1][2] Its clinical development was tragically halted due to severe, unforeseen mitochondrial toxicity that led to fulminant hepatic failure and fatalities in human trials.[3][4][5] This guide provides a comprehensive technical overview of the dual mechanisms of action of FIAU, detailing its antiviral efficacy and the molecular basis of its profound mitochondrial toxicity. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the involved pathways to offer a complete resource for researchers in virology, toxicology, and drug development.
Antiviral Mechanism of Action
FIAU's efficacy as an antiviral agent stems from its ability to act as a fraudulent substrate for viral DNA synthesis, effectively terminating viral replication.[1][6] As a thymidine analog, it undergoes intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by viral DNA polymerases.
Cellular Uptake and Anabolic Phosphorylation
Upon administration, FIAU is transported into the host cell. Inside the cell, it is sequentially phosphorylated by host cell kinases to fialuridine monophosphate (FIAU-MP), diphosphate (FIAU-DP), and finally to the active fialuridine triphosphate (FIAUTP). This anabolic pathway is a prerequisite for its antiviral activity and, as will be discussed, its toxicity.
Caption: Anabolic phosphorylation pathway of FIAU.
Inhibition of Viral DNA Polymerase
The active metabolite, FIAUTP, is a potent inhibitor of viral DNA polymerases. By mimicking dTTP, it binds to the active site of the viral polymerase. Its incorporation into the viral DNA chain leads to premature chain termination, thus halting the replication of the viral genome. The selectivity of FIAU for viral polymerases over host nuclear DNA polymerases (α, β, δ, ε) contributes to its antiviral effect, although this selectivity is not absolute and is a key factor in its toxicity profile.[7]
Mechanism of Mitochondrial Toxicity
The catastrophic toxicity of FIAU observed in clinical trials was a delayed and severe multi-organ failure, primarily affecting the liver, characterized by lactic acidosis, pancreatitis, and microvesicular steatosis.[2][8] This clinical presentation pointed towards a primary mitochondrial dysfunction, a hypothesis that was subsequently confirmed by extensive in vitro and in vivo studies.[2][9] The core of FIAU's toxicity lies in its detrimental interaction with mitochondrial DNA (mtDNA) replication.
Inhibition of Mitochondrial DNA Polymerase Gamma (Pol-γ)
The key molecular target for FIAU-induced toxicity is DNA polymerase gamma (Pol-γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.[2][9] FIAUTP acts as a potent competitive inhibitor of Pol-γ with respect to the natural substrate dTTP.[7] This inhibition is significantly more pronounced for Pol-γ than for the nuclear DNA polymerases, explaining the specific mitochondrial toxicity.[7]
Incorporation into Mitochondrial DNA
Beyond competitive inhibition, FIAU is also incorporated as a fraudulent nucleotide into the nascent mtDNA chain by Pol-γ.[7][10] This incorporation is a critical event leading to toxicity. Although FIAU is also incorporated into nuclear DNA, its impact on the much smaller and more rapidly turning over mitochondrial genome is far more severe.[10][11] The presence of the 2'-fluoro-arabinosyl sugar moiety in the incorporated FIAU molecule distorts the DNA duplex, hindering further chain elongation and disrupting the binding of transcription factors.[12]
Caption: Mechanism of FIAU-induced mitochondrial toxicity.
Consequences of Impaired mtDNA Replication
The inhibition of Pol-γ and the incorporation of FIAU into mtDNA lead to a cascade of deleterious downstream effects:
-
mtDNA Depletion: The inability to replicate mtDNA efficiently results in a progressive depletion of the mitochondrial genome.
-
Defective Oxidative Phosphorylation: mtDNA encodes for 13 essential protein subunits of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system, as well as the ribosomal and transfer RNAs necessary for their synthesis. Depletion of mtDNA leads to a failure to produce these critical components.
-
Energy Crisis and Lactic Acidosis: The dysfunctional ETC impairs cellular respiration, leading to a severe energy crisis (ATP depletion). To compensate, cells switch to anaerobic glycolysis, resulting in the overproduction and accumulation of lactic acid, a hallmark of FIAU toxicity.[9]
-
Cellular Damage and Apoptosis: The energy deficit, coupled with increased oxidative stress from a faulty ETC, triggers cellular damage, leading to the observed morphological changes in mitochondria (swelling, loss of cristae) and ultimately, apoptosis and cell death, particularly in high-energy-demand tissues like the liver.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on FIAU, highlighting its antiviral potency and its toxicological profile.
| Parameter | Virus/Cell Line | Value | Reference |
| IC₅₀ (Antiviral Activity) | Hepatitis B Virus (Human Hepatoblastoma) | 0.90 µM | [1] |
| TC₅₀ (Cytotoxicity) | Human Hepatoblastoma | 344.3 µM | [1] |
| Selectivity Index (TC₅₀/IC₅₀) | - | 382.6 | [1] |
| Kᵢ (Inhibition Constant) | FIAUTP vs. DNA Polymerase γ (Pol-γ) | 0.04 µM | [7] |
| Species | Tissue | Dose | Duration | Incorporation Level (FIAU molecules per thymidine) | Reference |
| Rat | Liver | 255 mg/kg/day | 70 days | 1 per 90 | [11] |
| Human | Hepatoblastoma Cells | 10 nM | 6 days | 1 per 2139 (mtDNA) | [10] |
| Human | Hepatoblastoma Cells | 50 nM | 6 days | 1 per 1696 (mtDNA) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of FIAU.
In Vitro Antiviral Activity Assay (HBV)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of FIAU on HBV replication.
Methodology:
-
Cell Culture: Human hepatoblastoma cells (e.g., HepG2 2.2.15) that are stably transfected with the HBV genome are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of FIAU for a specified period (e.g., 6-9 days), with media and drug changes every few days.
-
Analysis of Viral Replication:
-
Southern Blot: Total DNA is extracted from the cells. HBV DNA replicative intermediates are separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a ³²P-labeled HBV-specific probe. The signal intensity is quantified using a phosphorimager.
-
qPCR: Alternatively, supernatant is collected to quantify extracellular HBV DNA, or intracellular DNA is extracted to quantify HBV cccDNA using quantitative PCR.
-
-
Data Analysis: The percentage of viral replication inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
DNA Polymerase Gamma (Pol-γ) Inhibition Assay
Objective: To determine the inhibition constant (Kᵢ) of FIAUTP for Pol-γ.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human Pol-γ is used. A DNA template-primer (e.g., poly(dA)-oligo(dT)) is prepared.
-
Kinetic Assay: Reactions are set up in a buffer containing the enzyme, template-primer, and varying concentrations of the natural substrate (dTTP) and the inhibitor (FIAUTP). The reaction includes a radiolabeled nucleotide (e.g., [³H]dATP or [α-³²P]dATP) to measure DNA synthesis.
-
Reaction and Quenching: Reactions are initiated by the addition of the enzyme and incubated at 37°C for a time that ensures linear product formation. The reactions are stopped by the addition of a quenching solution (e.g., cold trichloroacetic acid).
-
Quantification: The amount of incorporated radiolabeled nucleotide into the newly synthesized DNA is quantified by scintillation counting or by filter binding assays followed by autoradiography.
-
Data Analysis: Reaction velocities are plotted against substrate concentration in the presence and absence of different concentrations of the inhibitor. A Lineweaver-Burk or Dixon plot is used to determine the mode of inhibition and calculate the Kᵢ value.[13][14]
Quantification of FIAU Incorporation into DNA by Radioimmunoassay (RIA)
Objective: To measure the amount of FIAU incorporated into nuclear and mitochondrial DNA.
Methodology:
-
Cell Treatment and DNA Isolation: Cells or tissues are exposed to FIAU. Nuclear and mitochondrial fractions are separated by differential centrifugation. DNA is then purified from each fraction.
-
DNA Digestion: The purified DNA is enzymatically digested to single nucleosides using DNase I, nuclease P1, and alkaline phosphatase.
-
Radioimmunoassay:
-
A specific polyclonal antibody against FIAU is generated.
-
A competitive RIA is performed where a known amount of radiolabeled FIAU tracer competes with the FIAU in the digested DNA samples for binding to the antibody.
-
The antibody-bound fraction is separated (e.g., by precipitation), and the radioactivity is measured.
-
-
Data Analysis: A standard curve is generated using known concentrations of unlabeled FIAU. The concentration of FIAU in the samples is determined by interpolation from the standard curve. The results are typically expressed as the ratio of FIAU molecules to thymidine molecules in the DNA sample.
Conclusion
The story of fialuridine is a cautionary tale in drug development, highlighting the critical need for a deep understanding of a compound's interaction with host cellular machinery, particularly mitochondria. While its antiviral mechanism through the inhibition of viral DNA synthesis was potent and promising, its off-target inhibition and incorporation into mitochondrial DNA by Pol-γ proved to be a catastrophic liability. The detailed mechanistic understanding of FIAU's toxicity has since informed the development of safer nucleoside analogs and has established a paradigm for the preclinical screening of mitochondrial toxicity. The experimental approaches detailed in this guide remain fundamental in the ongoing effort to develop safe and effective antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Review of the Fialuridine (FIAU) Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fialuridine - Wikipedia [en.wikipedia.org]
- 6. Fialuridine | C9H10FIN2O5 | CID 50313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine, a nucleoside analog of significant interest in pharmaceutical research. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. This document details the most common synthetic routes, providing step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound, also known as Fialuridine (FIAU), is a modified pyrimidine nucleoside that has been investigated for its antiviral properties. Its structure, featuring a fluorine atom at the 2'-position of the deoxyribose sugar and an iodine atom at the 5-position of the uracil base, confers unique biochemical characteristics. The synthesis of this complex molecule involves two main stages: the preparation of the key intermediate, 2'-deoxy-2'-fluorouridine, followed by the regioselective iodination of the uracil ring.
Overall Synthetic Strategy
The most prevalent and well-documented synthetic pathway to this compound commences with a readily available starting material, 1-β-D-arabinofuranosyluracil (Ara-U). The synthesis can be conceptually divided into the following key transformations:
-
Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the sugar moiety are protected to prevent unwanted side reactions during the subsequent fluorination step.
-
Fluorination of the 2'-Position: The 2'-hydroxyl group is stereoselectively replaced with a fluorine atom. This is a critical step that defines the sugar's conformation and the nucleoside's biological activity.
-
Deprotection of Hydroxyl Groups: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield 2'-deoxy-2'-fluorouridine.
-
Iodination of the Uracil Ring: An iodine atom is introduced at the 5-position of the uracil base to afford the final product, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.
Synthesis of 2'-Deoxy-2'-fluorouridine
A common route to 2'-deoxy-2'-fluorouridine involves the fluorination of a protected arabinofuranosyluracil derivative.
Step 1: Protection of 3',5'-Hydroxyl Groups of 1-β-D-arabinofuranosyluracil
This step is crucial to ensure the selective fluorination of the 2'-hydroxyl group. Various protecting groups can be employed, with silyl ethers being a common choice.
Step 2: Fluorination of the 2'-Hydroxyl Group
The protected arabinofuranosyluracil is then subjected to fluorination. A common method involves the activation of the 2'-hydroxyl group, for example, by converting it into a triflate, followed by nucleophilic substitution with a fluoride source.
Step 3: Deprotection of the 3',5'-Hydroxyl Groups
The protecting groups are removed to yield 2'-deoxy-2'-fluorouridine.
A patent describes a process for producing 2'-deoxy-2'-fluorouridine where 1-ß-D-Arabinofuranosyluracil in a 3',5'-hydroxy-protected form is reacted with a trifluoromethanesulfonylating agent in the presence of an organic base to convert it into a 2'-triflate form. This intermediate is then reacted with a fluorinating agent, which is a salt or complex of an organic base and hydrofluoric acid, to produce 2'-deoxy-2'-fluorouridine in its protected form. The protecting groups are subsequently removed. The resulting 2'-deoxy-2'-fluorouridine can be further purified by converting it to a 3',5'-diacetyl form, recrystallizing it, and then deacetylating it to obtain high-purity 2'-deoxy-2'-fluorouridine.[1]
Another approach starts from 2,2'-anhydrouridine. The ring is opened with hydrogen fluoride in dioxane under anhydrous conditions to yield 2'-fluoro-2'-deoxyuridine.[2]
Synthesis of this compound
The final step is the iodination of the 2'-deoxy-2'-fluorouridine intermediate.
Step 4: Iodination of 2'-Deoxy-2'-fluorouridine
This electrophilic substitution reaction is typically carried out using an iodinating agent in the presence of an acid or an oxidizing agent.
A frequently used method for the iodination of uracil derivatives is the use of iodine monochloride in methanol. This method has been reported to successfully produce 5-iodo-2'-fluoro-2'-deoxyuridine.[2] Another effective iodinating agent is N-iodosuccinimide (NIS).
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Summary of a Synthetic Route to 2'-Deoxy-2'-fluorouridine
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 2,2'-Anhydrouridine | Hydrogen fluoride, Dioxane | 2'-Fluoro-2'-deoxyuridine | 85 |
| 2 | 2'-Fluoro-2'-deoxyuridine | Acetic anhydride | 2'-Fluoro-2'-deoxy-3',5'-diacetyl-uridine | 62 |
Data extracted from a literature procedure describing a similar synthesis.[2]
Table 2: Iodination of 2'-Deoxy-2'-fluorouridine
| Starting Material | Iodinating Agent | Solvent | Product | Yield (%) |
| 2'-Fluoro-2'-deoxyuridine | Iodine monochloride | Methanol | 5-Iodo-2'-fluoro-2'-deoxyuridine | 67 |
Data extracted from a literature procedure describing the iodination of the unprotected nucleoside.[2]
Logical Relationships in the Synthesis
The synthesis of this compound is a linear sequence of reactions where the product of one step serves as the starting material for the next. The logical flow is dictated by the need to selectively modify specific functional groups while protecting others.
Conclusion
The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The key to a successful synthesis lies in the strategic use of protecting groups and the careful execution of the fluorination and iodination steps. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important nucleoside analog. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity.
References
An In-depth Technical Guide to the Discovery and Development of 2'-Deoxy-2'-fluoro-5-iodouridine (Fialuridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a pyrimidine nucleoside analog, initially demonstrated significant promise as a potent antiviral agent against hepatitis B virus (HBV) and other herpesviruses. Its development, however, was tragically halted during a 1993 clinical trial at the National Institutes of Health (NIH) due to unforeseen and severe mitochondrial toxicity, leading to multiple patient deaths. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the pivotal clinical findings that defined the trajectory of FIAU. It further delves into the molecular basis of its toxicity, offering a valuable case study in drug development and the importance of understanding off-target effects.
Introduction
Fialuridine (FIAU) is a synthetic nucleoside analog of thymidine.[1] Structurally, it is 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil.[2] The initial rationale for its development was based on the success of other nucleoside analogs in antiviral therapy. The modifications at the 2'-position of the sugar moiety and the 5-position of the uracil base were intended to enhance its antiviral activity and selectivity.
Early in vitro studies revealed that FIAU possessed potent activity against HBV and several herpesviruses.[1] This promising preclinical profile propelled its advancement into clinical trials for the treatment of chronic hepatitis B infection.
Chemical Synthesis
One common strategy for the synthesis of 2'-deoxy-2'-fluoro-arabinosyl nucleosides involves the use of a pre-formed fluorinated sugar intermediate. This intermediate is then coupled with a silylated 5-iodouracil base. Subsequent deprotection steps yield the final product, this compound. The synthesis of related fluorinated pyrimidine nucleosides has been described in the chemical literature, providing a basis for the potential synthetic routes to FIAU.[3][4]
Mechanism of Action: Antiviral Activity
FIAU exerts its antiviral effect by inhibiting viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAUTP). This process is initiated by cellular kinases.
FIAUTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). Furthermore, FIAUTP can be incorporated into the growing viral DNA chain. The presence of the 2'-fluoro group in the arabinose configuration can lead to chain termination or result in a dysfunctional viral genome, thereby halting viral replication.
Preclinical Development and In Vitro Data
FIAU demonstrated potent and selective in vitro activity against HBV in human hepatoblastoma cell lines. Key quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Fialuridine (FIAU)
| Cell Line | Virus | Parameter | Value | Reference |
| Human Hepatoblastoma | HBV | IC₅₀ | 0.90 µM | [5] |
| Human Hepatoblastoma | - | TC₅₀ | 344.3 µM | [5] |
Table 2: Preclinical Toxicity Studies of Fialuridine (FIAU) in Animal Models
| Species | Dose | Duration | Key Findings | Reference |
| Rat | 500 mg/kg/day (IV) | 30 days | No significant histological or biochemical abnormalities. | [6] |
| Dog | 3 mg/kg/day | 90 days | No significant histological or biochemical abnormalities. | [6] |
| Monkey | 25 mg/kg/day | 30 days | No significant histological or biochemical abnormalities. | [6] |
| Mouse | 50 mg/kg/day | 90 days | No significant histological or biochemical abnormalities. | [6] |
| Mouse | 250 mg/kg/day | - | Renal failure in 4 out of 50 mice. | [6] |
Despite the lack of significant liver toxicity in these initial animal models, later studies in woodchucks, which are a better model for HBV infection, did show evidence of delayed toxicity similar to that observed in humans.[7]
The 1993 NIH Clinical Trial: A Tragic Turn
In 1993, a Phase II clinical trial was initiated at the NIH to evaluate the safety and efficacy of a six-month course of FIAU in 15 patients with chronic hepatitis B.[6] While initial results showed a promising reduction in HBV DNA levels, the trial was abruptly terminated after approximately 13 weeks due to severe and unexpected toxicity.[6]
Table 3: Summary of Patient Outcomes in the 1993 NIH Fialuridine (FIAU) Clinical Trial (N=15)
| Outcome | Number of Patients | Reference |
| Developed Severe Toxicity | 7 | [8] |
| Deaths | 5 | [8] |
| Required Liver Transplant | 2 | [8] |
| No Adverse Events | 8 | [9] |
The primary adverse events were hepatic failure, severe lactic acidosis, pancreatitis, peripheral neuropathy, and myopathy.[10] These events were often delayed in onset and progressed even after discontinuation of the drug.
Mechanism of Toxicity: Mitochondrial Dysfunction
Subsequent investigations into the tragic outcomes of the clinical trial revealed that the severe toxicity of FIAU was due to its detrimental effects on mitochondria. The proposed mechanism is centered on the inhibition of mitochondrial DNA (mtDNA) polymerase γ (Pol γ), the sole DNA polymerase responsible for replicating mtDNA.
FIAUTP is a potent inhibitor of Pol γ. Its incorporation into mtDNA leads to impaired replication and a subsequent depletion of mtDNA. Since mtDNA encodes essential components of the electron transport chain, its depletion results in dysfunctional oxidative phosphorylation, leading to decreased ATP production and an accumulation of lactic acid. This mitochondrial collapse ultimately results in cell death, particularly in tissues with high energy demands like the liver.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FIAU in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of FIAU. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL). Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the TC₅₀ (the concentration that causes 50% cytotoxicity).
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol provides a method to determine the relative mtDNA copy number compared to nuclear DNA (nDNA).
-
DNA Extraction: Treat cells with various concentrations of FIAU for a specified duration. Harvest the cells and extract total genomic DNA using a commercially available kit.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method to ensure equal amounts of DNA are used in the qPCR reaction.
-
Primer Design: Design or obtain validated primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
Quantitative PCR (qPCR): Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample. Use a SYBR Green-based detection method. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Obtain the cycle threshold (Ct) values for both the mitochondrial (Ct_mtDNA) and nuclear (Ct_nDNA) genes for each sample.
-
Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct_nDNA - Ct_mtDNA.
-
Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control to get the delta-delta Ct (ΔΔCt): ΔΔCt = ΔCt_treated - ΔCt_vehicle.
-
The relative mtDNA content is calculated as 2^(-ΔΔCt).
-
Conclusion
The story of fialuridine is a sobering reminder of the complexities and potential pitfalls of drug development. While it initially showed great promise as a potent antiviral agent, its unforeseen and severe mitochondrial toxicity led to a tragic outcome in clinical trials. The case of FIAU has had a lasting impact on the field, emphasizing the critical need for a deeper understanding of a drug candidate's off-target effects and the development of more predictive preclinical models for toxicity. The extensive research that followed the 1993 trial has significantly advanced our knowledge of drug-induced mitochondrial dysfunction and continues to inform safer drug design and development strategies.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated pyrimidines. XXIX. Syntheses of 2',3'-dehydro-5-fluoro-2'-deoxyuridine and 2',3'-dideoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 7. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Eli Lilly Trial H3X-MC-PPPC (NIH Protocol 93-DK-0031) - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-World Issues: Fialuridine | Basicmedical Key [basicmedicalkey.com]
- 10. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide for Researchers
An In-depth Technical Guide on the Nucleoside Analog 2'-Deoxy-2'-fluoro-5-iodouridine for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a synthetic pyrimidine nucleoside analog that holds significant interest within the fields of virology and oncology. Its structure, characterized by a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil base, confers unique biochemical properties that enable it to interfere with nucleic acid synthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cellular metabolism, and potential therapeutic applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will leverage data from its closely related and well-studied isomer, 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouridine (FIAU), as a surrogate to illustrate its biological activity and experimental evaluation. It is crucial to note that while these isomers share structural similarities, their biological activities may differ.
Core Properties and Mechanism of Action
As a nucleoside analog, this compound exerts its biological effects by acting as a fraudulent substrate for enzymes involved in DNA synthesis. The primary mechanism of action involves a multi-step intracellular process:
-
Cellular Uptake and Phosphorylation: The analog is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This process is initiated by thymidine kinase, which converts the nucleoside into its monophosphate derivative. Further phosphorylation by other cellular kinases yields the diphosphate and ultimately the triphosphate form.
-
Inhibition of DNA Polymerase: The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases.
-
Incorporation into DNA and Chain Termination: Upon incorporation into a growing DNA strand, the presence of the 2'-fluoro group can disrupt the normal conformation of the DNA backbone, leading to chain termination or altered DNA stability. This incorporation of a modified nucleotide effectively halts DNA replication, a critical process for both viral proliferation and cancer cell division.
Quantitative Biological Activity Data (Exemplified by FIAU)
The following tables summarize the quantitative antiviral and cytotoxic data for the isomer 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouridine (FIAU), which serves as a proxy for the potential activity of this compound.
Table 1: In Vitro Antiviral Activity of FIAU against Hepatitis B Virus (HBV)
| Parameter | Cell Line | Value | Reference |
| IC50 | Human Hepatoblastoma (2.2.15) | 0.90 µM | [1] |
Table 2: In Vitro Cytotoxicity of FIAU
| Parameter | Cell Line | Value | Reference |
| CC50 | Human Hepatoblastoma (2.2.15) | 344.3 µM | [1] |
Table 3: Selectivity Index of FIAU
| Parameter | Value | Reference |
| Selectivity Index (SI = CC50/IC50) | 382.6 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for the evaluation of nucleoside analogs and can be adapted for the specific study of this compound.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a gold standard for determining the antiviral efficacy of a compound against lytic viruses.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus).
-
Virus stock of known titer.
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Semi-solid overlay medium (e.g., medium with 1% methylcellulose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the different concentrations of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the semi-solid overlay medium containing the respective concentrations of the compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells with 10% formalin, remove the overlay, and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Host cell line in logarithmic growth phase.
-
This compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Metabolic Activation Pathway
Caption: Intracellular phosphorylation cascade of this compound.
Mechanism of Action: DNA Chain Termination
Caption: Inhibition of DNA synthesis by competitive binding and incorporation.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral and anticancer agents. Its mechanism of action, centered on the disruption of DNA synthesis, provides a clear rationale for its therapeutic potential. While specific quantitative data for this compound remains limited in the public domain, the extensive research on its isomer, FIAU, offers valuable insights into its likely biological profile and provides a solid foundation for future investigations. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the precise activities and therapeutic utility of this compound. As with any investigational compound, rigorous preclinical evaluation is necessary to fully characterize its efficacy and safety profile.
References
An In-depth Technical Guide to the Biological Activity of 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with significant potential in the fields of oncology and virology. As a halogenated pyrimidine, its mechanism of action is primarily centered on the disruption of nucleic acid synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells, and the inhibition of viral replication. This technical guide provides a comprehensive overview of the biological activity of this compound and its close analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction
Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy. Their structural similarity to endogenous nucleosides allows them to be metabolized by cellular or viral enzymes and subsequently incorporated into DNA or RNA. This incorporation, or the inhibition of enzymes involved in nucleic acid synthesis, disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis in cancer cells or the cessation of viral replication. This compound belongs to this class of compounds and has demonstrated a broad spectrum of antitumor and antiviral activities[1]. The presence of the 2'-fluoro group and the 5-iodo substitution on the uracil base are key modifications that confer its biological properties.
Mechanism of Action
The primary mechanism of action for this compound and related fluoropyrimidines involves the inhibition of DNA synthesis and the induction of a DNA damage response[2][3]. Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be incorporated into the replicating DNA strand. The presence of the halogenated and fluorinated nucleotide disrupts the normal DNA structure and function.
This aberrant incorporation is recognized by the cell's DNA repair machinery, particularly the mismatch repair (MMR) pathway[2][4]. The attempt to repair the altered DNA can lead to the formation of DNA strand breaks, which in turn activates the DNA damage response (DDR) signaling cascade. This cascade involves the activation of key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53[5]. Activation of this pathway can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. However, if the damage is too extensive, the signaling cascade will initiate apoptosis (programmed cell death)[5][6].
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and its close structural analogs against various cancer cell lines and viruses.
Table 1: Anticancer Activity of Related Fluoropyrimidine Nucleosides
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2'-deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.00051 | [7] |
| 5'-deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | Clonogenic Assay | 32 | [8] |
| 5'-deoxy-5-fluorouridine | MCF-7 (Breast Carcinoma) | Clonogenic Assay | 35 | [8] |
| 5'-deoxy-5-fluorouridine | MG-63 (Osteosarcoma) | Clonogenic Assay | 41 | [8] |
| 5'-deoxy-5-fluorouridine | HCT-8 (Colon Carcinoma) | Clonogenic Assay | 200 | [8] |
| 5'-deoxy-5-fluorouridine | Colo-357 (Pancreatic Carcinoma) | Clonogenic Assay | 150 | [8] |
| 5'-deoxy-5-fluorouridine | HL-60 (Promyelocytic Leukemia) | Clonogenic Assay | 470 | [8] |
Table 2: Antiviral Activity of a Close Analog, 2'-deoxy-2',2'-difluoro-5-iodouridine
| Virus | Host Cell Line | Assay Type | EC50 (µM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | --- | Plaque Reduction | 12 - 33 | |
| Varicella-Zoster Virus (VZV) | --- | Plaque Reduction | 5.8 - 50 | |
| Feline Herpes Virus (FHV) | --- | Plaque Reduction | 1.1 - 2.4 |
Note: Specific cell lines for the antiviral assays were not detailed in the source material.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
This compound
-
6-well or 12-well plates
-
Culture medium (with and without serum)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells into multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In separate tubes, mix the virus stock (at a concentration that will produce a countable number of plaques) with each drug dilution. A virus-only control should also be prepared.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the wells with the virus/compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 2 to several days depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows associated with the biological activity of this compound.
Caption: Intracellular activation and DNA damage response pathway.
Caption: Workflow for determining IC50 using an MTT assay.
Caption: Workflow for determining EC50 using a plaque reduction assay.
Conclusion
This compound and its analogs are potent inhibitors of cellular proliferation and viral replication. Their mechanism of action, centered on the disruption of DNA synthesis and the induction of a DNA damage response, provides a solid rationale for their therapeutic potential. The quantitative data presented, although primarily from related compounds, highlight the efficacy of this class of molecules. The detailed experimental protocols offer a practical guide for researchers aiming to evaluate these and similar compounds. Further investigation into the specific signaling pathways modulated by this compound will be crucial for a more complete understanding of its biological activity and for the development of novel therapeutic strategies.
References
- 1. apexbt.com [apexbt.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. DNA mismatch repair-dependent response to fluoropyrimidine-generated damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2'-Deoxy-2'-fluoro-5-iodouridine in DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the function of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) in DNA synthesis. As a halogenated pyrimidine nucleoside analog, FIU holds significant potential in antiviral and anticancer research. This document details its mechanism of action, summarizes key quantitative data from studies on closely related analogs, provides detailed experimental protocols for its evaluation, and presents visual representations of its metabolic pathway and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics that target DNA replication.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be metabolized by cellular and viral enzymes and subsequently incorporated into nascent DNA or RNA chains. This incorporation can lead to chain termination, altered protein-DNA interactions, or increased susceptibility to DNA damage, ultimately inhibiting the proliferation of rapidly dividing cells or viral replication.
This compound (FIU) is a synthetic pyrimidine analog characterized by a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil base. These modifications confer unique biochemical properties, including altered sugar pucker conformation and increased metabolic stability. While specific data for FIU is limited in publicly available literature, extensive research on the closely related analog, 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU), provides significant insights into its probable mechanism of action and biological effects. This guide will leverage data from FIAU and other relevant fluorinated nucleosides to present a comprehensive overview of FIU's function in DNA synthesis.
Mechanism of Action
The biological activity of FIU is contingent on its intracellular phosphorylation to its triphosphate form, FIU triphosphate (FIUTP). This process is initiated by cellular or viral nucleoside kinases.
Cellular Uptake and Anabolic Activation
FIU enters the cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to FIU monophosphate (FIUMP), FIU diphosphate (FIUDP), and finally the active triphosphate form, FIUTP. The efficiency of this phosphorylation cascade is a critical determinant of the compound's potency.
Preliminary Studies of 2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine, also known as Fialuridine (FIAU), is a nucleoside analog that has demonstrated potent antiviral activity against a range of DNA viruses, most notably Hepatitis B virus (HBV) and members of the Herpesviridae family. Its mechanism of action is centered on the inhibition of viral DNA synthesis following intracellular phosphorylation. Despite its promising antiviral profile in preclinical studies, clinical trials for chronic HBV infection were halted due to severe, unforeseen mitochondrial toxicity, leading to fulminant hepatic failure in some patients. This guide provides an in-depth analysis of the preliminary studies of FIAU, encompassing its antiviral spectrum, cytotoxicity, mechanism of action, and the experimental protocols utilized in its evaluation.
Antiviral Activity
FIAU has been shown to be a potent inhibitor of several DNA viruses. The following table summarizes the reported in vitro and in vivo antiviral activities.
| Virus | Assay System | Endpoint Measurement | IC₅₀ / Effective Dose | Citation(s) |
| Hepatitis B Virus (HBV) | Human hepatoblastoma cell line (stably transfected with HBV genome) | Extracellular Dane particle DNA (PCR) | 0.90 µM | [1] |
| Duck Hepatitis B Virus (DHBV) | Human hepatoma cells | Intracellular viral DNA | 0.075 µM | [1] |
| Duck Hepatitis B Virus (DHBV) | Chicken liver cells | Intracellular viral DNA | 156 µM | [1] |
| Simian Varicella Virus (SVV) | African green monkeys | Clinical signs of infection | 1 mg/kg/day (oral) | [2] |
| Herpes Simplex Virus (HSV-1 & 2) | Cell culture | Plaque and yield reduction assays | Active (specific IC₅₀ not provided in abstract) | [3] |
| Cytomegalovirus (CMV) | Cell culture | Not specified | Active against ganciclovir-sensitive and -resistant strains (specific IC₅₀ not provided in abstract) | |
| Varicella-Zoster Virus (VZV) | Cell culture | Not specified | Active (specific IC₅₀ not provided in abstract) |
Cytotoxicity
The cytotoxicity of FIAU has been evaluated in various cell lines and preclinical animal models, with significant toxicity observed in human clinical trials.
| Cell Line / Species | Assay System | Endpoint Measurement | CC₅₀ / Toxic Dose | Citation(s) |
| Human hepatoblastoma | In vitro cell culture | MTT assay | 344.3 µM | [1] |
| Mice | 6-month oral administration | Mortality, nephropathy, testicular toxicity | 150 mg/kg/day | [4] |
| Rats | Acute intravenous administration | Lethal Dose 50% (LD₅₀) | 500 - 1,000 mg/kg (for the related compound FIAC) | [4] |
| Dogs | 90-day oral administration | No significant abnormalities | 3 mg/kg/day | [5] |
| Monkeys | 30-day oral administration | No significant abnormalities | 25 mg/kg/day | [5] |
| Humans | Phase II clinical trial for Hepatitis B | Hepatic failure, lactic acidosis, pancreatitis | 0.1 or 0.25 mg/kg/day | [6][7][8] |
Mechanism of Action and Toxicity
The antiviral activity and toxicity of FIAU are intrinsically linked to its intracellular metabolism and interaction with DNA polymerases.
Antiviral Mechanism
FIAU is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. Cellular kinases convert FIAU into its monophosphate (FIAU-MP), diphosphate (FIAU-DP), and active triphosphate (FIAU-TP) forms.[3][9] FIAU-TP then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and the inhibition of viral replication.[10] The activation of FIAU is dependent on host cell kinases, and in the case of herpesviruses, viral thymidine kinase plays a crucial role.[3] The antiviral activity against HBV is reversible upon drug removal.[1]
Mechanism of Toxicity
The severe toxicity observed in humans is primarily due to the inhibition of mitochondrial DNA polymerase gamma (pol-γ) by FIAU-TP.[5][10][11] This leads to the depletion of mitochondrial DNA (mtDNA), impaired mitochondrial function, and subsequent cellular damage, manifesting as lactic acidosis and organ failure, particularly of the liver.[7][9][12] Preclinical studies in several animal species failed to predict this severe human hepatotoxicity.[5][13]
Experimental Protocols
Synthesis of this compound
An improved synthesis of FIAU involves the trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyzed coupling of 2-deoxy-2-[¹⁸F]-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with 2,4-bis(trimethylsilyloxy)-5-iodouracil.[14] This is followed by deprotection with sodium methoxide to yield a mixture of α- and β-anomers, which are then purified by HPLC.[14] This method avoids the need for HBr activation of the sugar prior to coupling.[14]
In Vitro Antiviral Assay (HBV)
The antiviral activity against HBV can be determined using a stably transfected human hepatoblastoma cell line that produces the virus.
-
Cell Culture: Culture the HBV-producing human hepatoblastoma cell line in appropriate media.
-
Drug Treatment: Treat the cells with serial dilutions of FIAU for a specified period (e.g., 10 days).
-
Sample Collection: Collect the cell culture supernatant at regular intervals.
-
DNA Extraction: Extract viral DNA from the supernatant.
-
PCR Analysis: Quantify the amount of extracellular HBV DNA using a real-time polymerase chain reaction (PCR) assay.[1][15][16]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of FIAU that inhibits viral DNA replication by 50% compared to untreated controls.
Cytotoxicity Assay (MTT Assay)
The 50% cytotoxic concentration (CC₅₀) can be determined using a colorimetric assay such as the MTT assay.
-
Cell Seeding: Seed a suitable cell line (e.g., human hepatoblastoma cells) in a 96-well plate.
-
Drug Exposure: Expose the cells to a range of concentrations of FIAU for a defined period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value, which is the concentration of FIAU that reduces cell viability by 50% compared to untreated cells.[1][17]
Conclusion
This compound is a potent antiviral agent with a clear mechanism of action involving the inhibition of viral DNA polymerase. However, its clinical development was terminated due to severe mitochondrial toxicity that was not predicted by standard preclinical animal models. The tragic outcome of the FIAU clinical trials serves as a critical case study in drug development, highlighting the importance of understanding potential off-target effects, particularly on mitochondrial function, for nucleoside analogs. Further research into FIAU and its derivatives may focus on modifications that retain antiviral activity while mitigating mitochondrial toxicity. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of antiviral drug discovery and development.
References
- 1. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil against simian varicella virus infections in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 7. Fialuridine - Wikipedia [en.wikipedia.org]
- 8. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nationalacademies.org [nationalacademies.org]
- 14. Improved synthesis of 2'-deoxy-2'-[18F]-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iranlab.net [iranlab.net]
- 16. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleoside analog 2'-Deoxy-2'-fluoro-5-iodouridine (FIU), including its core physicochemical properties, relevant experimental protocols, and mechanisms of action. This document is intended to serve as a valuable resource for professionals engaged in antiviral and anticancer research and development.
Physicochemical Properties
This compound is a synthetic pyrimidine nucleoside analog. It is structurally similar to the natural nucleoside deoxyuridine, with key modifications at the 2' position of the deoxyribose sugar (a fluorine atom) and the 5' position of the uracil base (an iodine atom). These modifications confer unique biological activities to the molecule.[1]
| Property | Value |
| Molecular Formula | C9H10FIN2O5 |
| Molecular Weight | 372.09 g/mol [1][2][3] |
| CAS Number | 55612-21-0[1][2] |
| Appearance | Solid[2] |
| Melting Point | 216-217°C[3] |
| Solubility | Soluble in DMSO[3] |
| Storage | 2°C - 8°C, desiccated and protected from light[1][2] |
Mechanism of Action and Therapeutic Potential
As a nucleoside analog, this compound exerts its biological effects primarily through the inhibition of DNA synthesis.[2][4] This mechanism is central to its potential as both an antiviral and an anticancer agent.
Antiviral Activity: The mechanism of antiviral action is analogous to that of other halogenated deoxyuridine compounds, such as Idoxuridine (5-iodo-2'-deoxyuridine).[5] Following administration, the compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be incorporated into viral DNA during replication, leading to the production of faulty DNA and the inhibition of viral proliferation.[5] This mechanism is particularly relevant for DNA viruses.
Anticancer Activity: Similar to its antiviral action, the anticancer properties of purine and pyrimidine nucleoside analogs rely on the disruption of DNA synthesis in rapidly dividing cancer cells.[2][4] The incorporation of the triphosphate form of this compound into the DNA of tumor cells can induce apoptosis (programmed cell death).[2][4] Furthermore, as a halogenated pyrimidine, it can act as a radiosensitizer, enhancing the efficacy of radiation therapy by making cancer cells more susceptible to radiation-induced DNA damage.[5]
The metabolic activation pathway is a critical aspect of its mechanism. The initial phosphorylation to the monophosphate is a key step, which is then followed by further phosphorylation to the di- and triphosphate forms by cellular kinases.
Figure 1: Metabolic activation and mechanism of action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Specific parameters may require optimization based on the cell line or viral strain being studied.
1. In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).
-
Methodology:
-
Seed susceptible host cells in 6-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound in a suitable cell culture medium.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Remove the viral inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a solidifying agent (e.g., agarose or methylcellulose).
-
Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to an untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on host cells and determine the 50% cytotoxic concentration (CC50).
-
Methodology:
-
Seed host cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated cells as a control.
-
Incubate the plate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
3. Radiosensitization Assay (Clonogenic Survival Assay)
-
Objective: To evaluate the ability of this compound to enhance the killing of cancer cells by ionizing radiation.
-
Methodology:
-
Seed cancer cells in 6-well plates at a low density to allow for colony formation.
-
Treat the cells with a non-toxic concentration of this compound for a specified period (e.g., 24 hours) prior to irradiation.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium and replace it with a fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each radiation dose, both with and without drug treatment.
-
Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate survival curves and determine the sensitizer enhancement ratio.
-
Figure 2: A generalized experimental workflow for in vitro antiviral and cytotoxicity testing.
Synthesis
The synthesis of 2'-deoxy-2'-fluoro nucleoside analogs is a well-established area of medicinal chemistry. A common strategy involves the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride.[6] More convergent approaches are frequently employed, allowing for variations in both the sugar and base moieties.[6] The synthesis of this compound would likely follow established protocols for the synthesis of related fluorinated and iodinated nucleosides.
Conclusion
This compound is a promising nucleoside analog with potential applications in antiviral and anticancer therapies. Its mechanism of action, centered on the inhibition of DNA synthesis, makes it a candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the efficacy and therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and clinical utility.
References
Methodological & Application
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with a modified deoxyribose sugar and an iodine atom on the uracil base.[1] As a member of the purine nucleoside analog family, it is investigated for its potential antitumor and antiviral activities.[2] The core mechanism of action for these analogs typically relies on the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[2]
This document provides detailed application notes and experimental protocols for the use of this compound and its closely related isomer, FIAU (1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil), in a cell culture setting.
Mechanism of Action
This compound exerts its biological effects by acting as an antimetabolite. Upon cellular uptake, it is phosphorylated by cellular kinases into its active triphosphate form. This active metabolite can then interfere with nucleic acid synthesis in two primary ways:
-
Inhibition of DNA Polymerase: The triphosphate analog can compete with the natural nucleotide (deoxythymidine triphosphate) for incorporation into the growing DNA strand. Its integration can lead to chain termination or dysfunctional DNA, thereby halting DNA replication.
-
Induction of Apoptosis: The disruption of DNA synthesis and the resulting DNA damage can trigger cellular stress responses, leading to cell cycle arrest and the activation of intrinsic apoptotic pathways.[3] This process culminates in the activation of caspases and the systematic dismantling of the cell.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
Specific cytotoxicity data for this compound is not widely available in public literature. However, extensive data exists for its isomer, FIAU , which is a potent antiviral and cytotoxic agent. The activity of these analogs can be highly dependent on the host cell line due to differences in cellular uptake and phosphorylation efficiency.[4]
Table 1: In Vitro Efficacy of FIAU Against Hepatitis B Virus (HBV)
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Human Hepatoblastoma (HBV-producing) | PCR (extracellular DNA) | IC₅₀ (Antiviral) | 0.90 | [4] |
| Human Hepatoblastoma (HBV-producing) | MTT Assay | TC₅₀ (Cytotoxicity) | 344.3 | [4] |
| Human Hepatoma (transfected with duck HBV) | Viral DNA Replication | IC₅₀ (Antiviral) | 0.075 | [4] |
| Chicken Liver Cells (transfected with duck HBV) | Viral DNA Replication | IC₅₀ (Antiviral) | 156 |[4] |
Table 2: Comparative Cytotoxicity of Related Nucleoside Analogs
| Compound | Cell Line | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| FIAC | Untransfected Cells | IC₅₀ (Cytotoxicity) | 21.7 | [5] |
| 5-Fluoro-2'-deoxyuridine (5-FUdr) | Murine Ly-2.1+ve Thymoma | IC₅₀ (Cytotoxicity) | 0.00051 | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 (Breast Carcinoma) | LD₅₀ (Cytotoxicity) | 35 | [7] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 (Colon Carcinoma) | LD₅₀ (Cytotoxicity) | 200 | [7] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HL-60 (Leukemia) | LD₅₀ (Cytotoxicity) | 470 |[7] |
Application Notes
-
Reagent Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a sterile, polar organic solvent such as Dimethyl Sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired final concentrations using sterile cell culture medium. The final DMSO concentration should be kept constant across all treatments and should not exceed a level toxic to the cells (typically <0.5%).
-
Cell Line Selection: The sensitivity of cell lines to nucleoside analogs can vary significantly.[4][8] This is often due to differential expression of nucleoside transporters and kinases required for drug activation. It is recommended to screen a panel of relevant cell lines to identify the most sensitive and appropriate model for your research.
-
Experimental Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent. A positive control (a compound with known cytotoxic effects) can also be useful for assay validation.
Experimental Protocols
Caption: A typical workflow for assessing the effects of a compound in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (FIU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for blanks (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of FIU in complete medium. Remove the old medium from the wells and add 100 µL of the FIU-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (blank wells) and normalize the results to the vehicle-treated cells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
FIU stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of FIU and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
FIU stock solution
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates with FIU as described in Protocol 2.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash the pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase may indicate a cell cycle block.
Caption: DNA damage-induced apoptosis pathway relevant to nucleoside analogs.
References
- 1. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 2. apexbt.com [apexbt.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2'-Deoxy-2'-[18F]fluoro-β- d-arabinofuranosyl)-5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of 5'-deoxy-5-fluorouridine in cultured human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), also known as Fialuridine, is a synthetic pyrimidine nucleoside analog. It has demonstrated notable antiviral activity against several DNA viruses, particularly members of the Herpesviridae family and the Hepatitis B virus (HBV). The antiviral mechanism of FIAU is contingent upon its intracellular phosphorylation, initiated by viral and subsequently cellular kinases, to its triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation. These application notes provide detailed protocols for in vitro antiviral assays to determine the efficacy of FIAU against various viruses.
Mechanism of Action
The antiviral activity of FIAU is initiated by its phosphorylation to FIAU monophosphate, a step preferentially catalyzed by virus-encoded thymidine kinase (TK) in infected cells. Host cell kinases then further phosphorylate the monophosphate to the diphosphate and subsequently the active triphosphate form (FIAU-TP). FIAU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of FIAU-TP results in the termination of DNA chain elongation, thereby inhibiting viral replication.
Application Notes: 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) in Virology
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) is a synthetic nucleoside analog with potent antiviral activity against a range of DNA viruses. Its structure, characterized by a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5th position of the uracil base, allows it to act as a substrate for viral enzymes, leading to the inhibition of viral replication. These application notes provide an overview of FIdU's antiviral spectrum, mechanism of action, and key experimental data, along with detailed protocols for its use in virological research.
Antiviral Spectrum and Mechanism of Action
FIdU has demonstrated significant efficacy against several members of the Herpesviridae family and poxviruses. Its primary mechanism of action involves a multi-step process that ultimately disrupts viral DNA synthesis.
-
Viral Thymidine Kinase (TK) Phosphorylation: FIdU is selectively phosphorylated to its monophosphate form by viral thymidine kinases, particularly those encoded by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This initial phosphorylation step is critical for its selective antiviral activity, as cellular thymidine kinases have a much lower affinity for FIdU.
-
Conversion to Triphosphate: Cellular enzymes subsequently convert FIdU monophosphate to its active diphosphate and triphosphate forms.
-
Inhibition of Viral DNA Polymerase: The triphosphate form of FIdU acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).
-
Chain Termination: Incorporation of FIdU triphosphate into the growing viral DNA chain can lead to chain termination, effectively halting viral replication.
The selectivity of FIdU is underscored by its significantly lower inhibitory activity against host cell DNA polymerases.
Quantitative Antiviral Activity
The antiviral potency of FIdU has been quantified in various cell culture-based assays. The following tables summarize the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of FIdU against different viruses, as well as its inhibition constant (Ki) for viral enzymes.
Table 1: In Vitro Antiviral Activity of FIdU
| Virus | Cell Line | Assay Type | IC50 (µM) | IC90 (µM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Plaque Reduction | 0.004 | 0.01 | |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero | Plaque Reduction | 0.003 | 0.01 | |
| Varicella-Zoster Virus (VZV) | HEL | Plaque Reduction | 0.002 | 0.005 | |
| Human Cytomegalovirus (HCMV) | HEL | Plaque Reduction | 0.3 | 0.8 | |
| Vaccinia Virus | Vero | Plaque Reduction | 0.04 | 0.1 |
Table 2: Inhibition of Viral and Cellular Enzymes by FIdU Triphosphate
| Enzyme | Source | Ki (µM) | Reference |
| HSV-1 DNA Polymerase | Purified | 0.03 | |
| Cellular DNA Polymerase α | Regenerating Rat Liver | 1.2 | |
| Cellular DNA Polymerase β | Regenerating Rat Liver | 12 |
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of FIdU.
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
Materials:
-
Vero or HEL cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., HSV-1, HSV-2, VZV, HCMV, or vaccinia virus)
-
This compound (FIdU) stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero or HEL cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection: When the cells are confluent, remove the growth medium and infect the monolayer with the virus at a concentration that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Antiviral Treatment: Prepare serial dilutions of FIdU in the overlay medium. After the adsorption period, remove the viral inoculum and add 2 mL of the FIdU-containing overlay medium to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The IC50 and IC90 values are calculated as the concentrations of FIdU that reduce the number of plaques by 50% and 90%, respectively, compared to the virus control.
Protocol 2: Cell Viability Assay
This assay is used to assess the cytotoxicity of the antiviral compound.
Materials:
-
Vero or HEL cells
-
Appropriate cell culture medium
-
This compound (FIdU) stock solution
-
MTT or XTT reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: The next day, add serial dilutions of FIdU to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
Viability Assessment: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% cytotoxic concentration (CC50) is the concentration of FIdU that reduces cell viability by 50% compared to the untreated control.
Visualizations
Diagram 1: Mechanism of Action of FIdU
Caption: The metabolic activation and inhibitory pathway of FIdU.
Diagram 2: Experimental Workflow for Antiviral Evaluation
Caption: Workflow for plaque reduction and cytotoxicity assays.
Application Notes and Protocols for Labeling Viral DNA with 2'-Deoxy-2'-fluoro-5-iodouridine (FIU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU), a halogenated pyrimidine nucleoside analog, serves as a valuable tool for labeling and monitoring viral DNA synthesis. Its unique structure allows for selective incorporation into replicating viral genomes, particularly by viral-specific enzymes such as the herpes simplex virus type 1 thymidine kinase (HSV1-tk). This property makes FIU a versatile probe for various applications, including non-invasive imaging of viral gene expression and microscopic visualization of viral replication compartments within infected cells. These application notes provide detailed protocols for utilizing FIU in both radioactive and non-radioactive viral DNA labeling experiments.
Mechanism of Action
FIU's utility as a viral DNA label stems from its metabolic activation pathway. As a thymidine analog, FIU is a substrate for thymidine kinases. Viral thymidine kinases, such as HSV1-tk, often exhibit a broader substrate specificity and higher affinity for FIU compared to their mammalian counterparts.[1] This differential phosphorylation is the basis for the selective accumulation of FIU in virus-infected cells or cells engineered to express a viral thymidine kinase.
Once inside the cell, FIU is sequentially phosphorylated to FIU-monophosphate (FIU-MP), FIU-diphosphate (FIU-DP), and finally to the active form, FIU-triphosphate (FIU-TP), by cellular and/or viral kinases. FIU-TP is then incorporated into newly synthesized DNA by viral DNA polymerases, effectively labeling the viral genome.[1] The presence of the iodine atom at the 5-position and the fluorine atom at the 2'-position of the deoxyribose sugar are key to its function as a labeling agent. The iodine can be replaced with a radioactive isotope for imaging applications, or it can serve as a hapten for immunodetection.
Data Presentation
Table 1: Cellular Uptake and DNA Incorporation of Radiolabeled FIU
| Cell Line | Compound | Incubation Time | Cellular Uptake (% ID/g) | DNA Incorporation | Reference |
| RG2TK+ (rat glioma expressing HSV1-tk) | [¹²³I]D-FIAU | 2 hours | 6.2 (tumor uptake ratio) | High | [2] |
| RG2TK+ (rat glioma expressing HSV1-tk) | [¹²³I]D-FIAU | 4 hours | 22.7 (tumor uptake ratio) | High | [2] |
| RG2TK+ (rat glioma expressing HSV1-tk) | [¹²³I]D-FIAU | 24 hours | 58.8 (tumor uptake ratio) | High | [2] |
| RG2TK+ (rat glioma expressing HSV1-tk) | [¹²⁴I]FIAU | 24 hours | 1.53 ± 0.40 | High | [3] |
| HL60 (human leukemia) | [¹³¹I]FIAU | 30 min | 1.8 ± 0.4 | Majority of intracellular FIU | [4] |
| DoHH2 (human lymphoma) | [¹³¹I]FIAU | - | Significant | Majority of intracellular FIU | [4] |
%ID/g: percentage of injected dose per gram of tissue.
Table 2: Comparative Cytotoxicity of Fluoropyrimidines
| Compound | Cell Line | LD50 (µM) | Reference |
| 5'-dFUrd | 47-DN (breast carcinoma) | 32 | [5] |
| 5'-dFUrd | MCF-7 (breast carcinoma) | 35 | [5] |
| 5'-dFUrd | MG-63 (osteosarcoma) | 41 | [5] |
| 5'-dFUrd | HCT-8 (colon tumor) | 200 | [5] |
| 5'-dFUrd | Colo-357 (pancreatic tumor) | 150 | [5] |
| 5'-dFUrd | HL-60 (leukemia) | 470 | [5] |
| 5-fluoro-2'-deoxyuridine | Murine Lymphoma L5178Y | >1000 (for 1h exposure) | [6] |
| 5-fluorouridine | Murine Lymphoma L5178Y | ~1.5 (for 1h exposure) | [6] |
LD50: Concentration that inhibits 50% of clonal growth.
Experimental Protocols
Protocol 1: Non-Radioactive Labeling of Viral DNA with FIU for Immunofluorescence Microscopy
This protocol is adapted from established methods for BrdU and EdU labeling and is suitable for visualizing viral replication compartments.[7][8]
Materials:
-
Virus stock of interest
-
Host cells permissive to viral infection
-
Complete cell culture medium
-
This compound (FIU)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Denaturation solution (2N HCl)
-
Neutralization buffer (0.1 M borate buffer, pH 8.5)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Anti-BrdU antibody (many anti-BrdU antibodies cross-react with other halogenated nucleosides like IdU/FIU)
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed host cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of infection.
-
Viral Infection: Infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
FIU Labeling: At the desired time post-infection (coinciding with viral DNA replication), add FIU to the culture medium to a final concentration of 10-50 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each virus-host cell system.
-
Fixation: After the labeling period, remove the medium, wash the cells twice with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Denaturation: Wash twice with PBS. To denature the DNA and expose the incorporated FIU, incubate the cells in 2N HCl for 30 minutes at room temperature.
-
Neutralization: Carefully aspirate the HCl and neutralize the cells by washing three times with 0.1 M borate buffer (pH 8.5).
-
Blocking: Wash twice with PBS and then block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBST. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the labeled viral DNA using a fluorescence or confocal microscope.
Protocol 2: Radiolabeling of Viral DNA with [¹²⁵I]FIU for Biodistribution Studies
This protocol is a general guideline for in vivo studies and should be adapted based on the specific animal model and imaging modality.
Materials:
-
Radiolabeled [¹²⁵I]FIU
-
Animal model with virus-induced tumors or localized infection
-
Sterile saline for injection
-
Anesthesia
-
Gamma counter or SPECT imaging system
Procedure:
-
Animal Preparation: Prepare tumor-bearing or infected animals according to the specific experimental design.
-
Radiotracer Administration: Inject a known amount of [¹²⁵I]FIU (typically 5-10 µCi) intravenously into each animal.
-
Biodistribution Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.
-
Tissue Harvesting: Dissect and collect tumors, infected tissues, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Metabolic activation pathway of this compound (FIU).
Caption: Experimental workflow for non-radioactive FIU labeling and immunofluorescence detection.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 4. Biodistribution, cellular uptake and DNA-incorporation of the 2’-fluoro stabilized 5-iodo-2’-deoxyuridine analog 5-iodo-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil (FIAU) - The Quarterly Journal of Nuclear Medicine and Molecular Imaging 2008 September;52(3):305-16 - Minerva Medica - Riviste [minervamedica.it]
- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bromodeoxyuridine Labelling to Determine Viral DNA Localization in Fluorescence and Electron Microscopy: The Case of Adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Studies with 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a synthetic nucleoside analog of thymidine with a history of investigation as an antiviral agent. While its development for chronic hepatitis B was halted due to severe mitochondrial toxicity in clinical trials, FIAU and its radiolabeled counterparts have found valuable applications in preclinical in vivo research, particularly in the fields of molecular imaging and toxicology. This document provides detailed application notes and protocols for conducting in vivo studies with FIAU, focusing on its use in imaging bacterial infections, monitoring cancer gene therapy, and as a model compound for studying nucleoside analog toxicity.
I. Applications of FIAU in In Vivo Studies
Imaging of Bacterial Infections
Radiolabeled FIAU (e.g., [125I]FIAU, [124I]FIAU) serves as a valuable imaging agent for detecting and monitoring bacterial infections in vivo.[1][2] The underlying principle is the selective phosphorylation of FIAU by bacterial thymidine kinase (TK), an enzyme not present in mammalian cells.[1][3] This enzymatic reaction traps the radiolabeled FIAU within the bacteria, allowing for their visualization using single-photon emission computed tomography (SPECT) or positron emission tomography (PET).[1][4] This technique can be used to assess the bacterial load and monitor the efficacy of antimicrobial therapies.[1]
Monitoring Cancer Gene Therapy
In the context of cancer gene therapy, FIAU is employed to non-invasively monitor the expression of a "suicide gene," typically the herpes simplex virus thymidine kinase (HSV1-tk) gene, which is introduced into cancer cells.[5][6][7] Similar to its application in bacterial imaging, radiolabeled FIAU is administered and is selectively phosphorylated by the viral TK expressed in the transduced cancer cells.[5] The subsequent trapping of the radiotracer allows for the visualization of gene expression and can be used to assess the efficacy of the gene therapy approach.[5][7]
Investigating Nucleoside Analog-Induced Toxicity
The well-documented toxicity profile of FIAU makes it a relevant tool for studying the mechanisms of drug-induced mitochondrial dysfunction. In vivo studies using FIAU can help to elucidate the signaling pathways involved in nucleoside analog toxicity, identify potential biomarkers of toxicity, and evaluate the efficacy of potential mitigating agents. The primary mechanism of FIAU toxicity is the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial DNA depletion and subsequent cellular dysfunction.[8]
II. Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with FIAU.
Table 1: In Vivo Toxicity of FIAU in Different Animal Models
| Animal Model | Route of Administration | Dosage | Duration | Key Toxic Findings | Reference(s) |
| Mice | Oral | 10, 50, 150 mg/kg/day | 6 months | Nephropathy, testicular toxicity, mortality (at 150 mg/kg) | [3] |
| Rats | Oral (gavage) | 255, 510 mg/kg/day (3x/day) | 10 weeks | Decreased body weight, hematological changes, nephropathy, liver effects | [9] |
| Dogs | Oral | 3 mg/kg/day | 90 days | No significant histological or biochemical abnormalities reported in this specific study | [9] |
| Cynomolgus Monkeys | Intravenous | 25, 75, 150 mg/kg/day | 1 month | Hematopoietic suppression, mortality (at 75 and 150 mg/kg) | [3] |
| Woodchucks | Intraperitoneal | 0.3, 1.5 mg/kg/day | 28 days | Liver toxicity, multiorgan failure and death (at 1.5 mg/kg) | [9] |
| Woodchucks | Oral | 1.5 mg/kg/day | 12 weeks | Liver injury, multiorgan failure and death | [9] |
Table 2: In Vivo Imaging Parameters for Radiolabeled FIAU in Mice
| Application | Radiotracer | Animal Model | Administration Route | Dose | Imaging Modality | Key Findings | Reference(s) |
| Bacterial Infection Imaging | [125I]FIAU | CD-1 Mice | Intravenous | ~1 mCi (37 MBq) | SPECT/CT | Visualization of E. coli infection in the lungs. | [4][10] |
| Bacterial Infection Imaging | [125I]FIAU | Mice | Intravenous | 225 µCi | Planar Scintigraphy | Imaging of E. coli, S. aureus, and other bacterial infections. | [2] |
| Cancer Gene Therapy Monitoring | [131I]FIAU | FVB/N Mice | Intravenous | Not specified | Gamma Camera Imaging | Monitoring of HSV1-tk gene expression in sarcoma cells. | [5][6] |
| Cancer Gene Therapy Monitoring | [123I]FIAU | FVB/N Mice | Intravenous | Not specified | SPECT | Monitoring tumor response to ganciclovir therapy. | [7] |
| Cancer Gene Therapy Monitoring | [18F]FIAU | Mice | Intravenous | Not specified | microPET | High uptake in HSV-tk positive tumors. | [11] |
Table 3: Pharmacokinetic Parameters of FIAU
| Species | Administration Route | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference(s) |
| Healthy Human Volunteers | Oral | 5 mg | - | - | 29.3 hours (elimination) | - | [12] |
| Dogs | Oral | - | - | - | 35.3 hours (elimination) | - | [12] |
Note: Comprehensive pharmacokinetic data for various species and routes of administration is limited in the publicly available literature.
III. Experimental Protocols
General Guidelines for In Vivo Administration
Formulation and Preparation:
-
For Oral Administration (Gavage): FIAU can be prepared as a suspension in a vehicle such as an aqueous acacia suspension.[9] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal model (e.g., up to 10 ml/kg for rats).[1]
-
For Intravenous Injection: For non-radiolabeled FIAU, a sterile, isotonic solution should be prepared. The vehicle should be a biocompatible solvent like sterile saline or 5% dextrose.[13] For radiolabeled FIAU, it is typically supplied in a sterile solution for injection.
-
For Intraperitoneal Injection: A sterile, isotonic solution of FIAU in a suitable vehicle like sterile saline should be prepared.
Animal Handling and Dosing:
-
All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
-
Animals should be properly restrained for administration. For intravenous tail vein injections in mice, a restraint device is typically used.[2]
-
For oral gavage, it is crucial to use a proper-sized gavage needle and ensure correct placement to avoid injury.[1][4]
Protocol for In Vivo Imaging of Bacterial Infection in Mice using [125I]FIAU SPECT/CT
Materials:
-
[125I]FIAU (sterile, for injection)
-
Animal model of bacterial infection (e.g., CD-1 mice with induced lung infection)
-
SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge)
-
Animal restrainer for injection
Procedure:
-
Induction of Infection: Establish a localized bacterial infection in the mice according to a validated protocol (e.g., intranasal administration of E. coli for lung infection).
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane.
-
Warm the tail to dilate the lateral tail veins.
-
Administer ~1 mCi (37 MBq) of [125I]FIAU via the lateral tail vein using a 27-30 gauge needle.[10]
-
-
Imaging:
-
At a predetermined time point post-injection (e.g., 2, 8, or 24 hours), anesthetize the mouse.[10]
-
Position the animal in the SPECT/CT scanner.
-
Acquire whole-body or region-of-interest SPECT and CT images.
-
-
Data Analysis:
-
Reconstruct and co-register the SPECT and CT images.
-
Analyze the images to identify areas of [125I]FIAU accumulation, which correspond to the site of infection.
-
Quantify the radiotracer uptake in the region of interest.
-
Protocol for a 14-Day Oral Toxicity Study of FIAU in Rats
Materials:
-
FIAU
-
Vehicle for oral gavage (e.g., 0.5% aqueous acacia)
-
Sprague-Dawley rats (male and female)
-
Oral gavage needles
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Equipment for hematology and clinical chemistry analysis
-
Necropsy and histology supplies
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week before the start of the study.
-
Dose Preparation: Prepare fresh formulations of FIAU in the vehicle daily.
-
Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups (e.g., low, mid, and high doses of FIAU).
-
Administration: Administer the assigned dose or vehicle orally via gavage once daily for 14 consecutive days.
-
Observations:
-
Conduct clinical observations at least once daily for signs of toxicity.
-
Measure body weight and food consumption at regular intervals.
-
-
Clinical Pathology:
-
Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology:
-
At the end of the 14-day period, euthanize the animals.
-
Perform a gross necropsy of all animals.
-
Collect and preserve target organs (e.g., liver, kidneys, spleen, etc.) for histopathological examination.
-
-
Data Analysis:
-
Analyze the collected data for dose-related effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ pathology.
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of FIAU-Induced Mitochondrial Toxicity
Caption: FIAU-induced mitochondrial toxicity pathway.
Workflow for In Vivo Bacterial Imaging with Radiolabeled FIAU
Caption: Workflow for in vivo bacterial imaging.
Mechanism of Radiolabeled FIAU Trapping in Target Cells
Caption: Mechanism of radiolabeled FIAU trapping.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. journals.asm.org [journals.asm.org]
- 8. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and specific radioimmunoassay for fialuridine: initial assessment of pharmacokinetics after single oral doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic pyrimidine nucleoside analog with significant potential in cancer research. As a derivative of deoxyuridine, FIU is designed to interfere with nucleic acid metabolism, a critical pathway for the proliferation of cancer cells. Its structural modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5' position of the uracil base, are intended to enhance its therapeutic properties. This document provides detailed application notes and experimental protocols for the use of FIU in cancer research, based on available data for FIU and closely related compounds.
Mechanism of Action
FIU, as a purine nucleoside analog, is believed to exert its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .[1] The mechanism is thought to involve the following steps:
-
Cellular Uptake: FIU is transported into cancer cells, likely via nucleoside transporters.
-
Phosphorylation: Inside the cell, FIU is phosphorylated by cellular kinases, such as thymidine kinase, to its active triphosphate form, FIU-triphosphate (FIUTP). The activity of thymidine kinase is often elevated in proliferating cancer cells, leading to selective accumulation of the active drug.
-
Inhibition of DNA Synthesis: FIUTP can act as a competitive inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines. This leads to a depletion of thymidine triphosphate (dTTP), a necessary building block for DNA replication. The resulting imbalance in the deoxynucleotide pool disrupts DNA synthesis and repair, leading to cell cycle arrest and cell death.[2]
-
DNA Incorporation: FIUTP may also be incorporated into the growing DNA chain. The presence of the 2'-fluoro group can alter the sugar pucker and the overall DNA conformation, potentially leading to chain termination and DNA strand breaks.
-
Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis). This is often mediated through the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the activation of caspases.[3][4]
Data Presentation
Quantitative data for this compound is limited in publicly available literature. However, data from closely related compounds such as 2'-Deoxy-5-fluorouridine (5-FUdr) and 5'-Deoxy-5-fluorouridine (5'-dFUrd) provide valuable insights into its potential efficacy.
Table 1: In Vitro Cytotoxicity of Related Fluoropyrimidine Nucleosides
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 2'-Deoxy-5-fluorouridine (5-FUdr) | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 0.51 nM | [5] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | Clonogenic Assay | 32 µM | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 (Breast Carcinoma) | Clonogenic Assay | 35 µM | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 (Osteosarcoma) | Clonogenic Assay | 41 µM | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 (Colon Tumor) | Clonogenic Assay | 200 µM | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | Colo-357 (Pancreatic Tumor) | Clonogenic Assay | 150 µM | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HL-60 (Promyelocytic Leukemia) | Clonogenic Assay | 470 µM | [6] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | Human Bone Marrow Stem Cells | Clonogenic Assay | 580 µM | [6] |
Table 2: In Vivo Efficacy of a 2'-Deoxy-5-fluorouridine Conjugate
| Compound | Animal Model | Tumor Model | Dosing | Tumor Inhibition | Reference |
| 5FdUrdsucc-anti-Ly-2.1 | Mice | ITT(1)75NS E3 murine thymoma | Single dose of 100 µg | 85% | [2] |
| 5FdUrdsucc-I-1 | Mice | LIM1899 human colon carcinoma | Multiple doses | 50% | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound. Note: Given the high potency of the related compound 5-FUdr (IC50 = 0.51 nM), it is recommended to start with a wide range of FIU concentrations, from picomolar to micromolar, to determine the optimal working concentration for your specific cell line.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FIU on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (FIU)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of FIU in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the FIU stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest FIU concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of FIU.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of FIU that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by FIU using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (FIU)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with FIU at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of FIU.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (FIU)
-
Vehicle for in vivo administration (e.g., sterile saline, PBS with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor formation.
-
Inject a specific number of cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Drug Administration:
-
Prepare the FIU formulation for in vivo administration at the desired concentration.
-
Administer FIU to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day).
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure the tumor volume 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on ethical considerations), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Optionally, process the tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and mechanism of action.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a promising nucleoside analog for cancer research. While direct experimental data for FIU is still emerging, the information available for structurally similar compounds suggests high potency and a mechanism of action centered on the disruption of DNA synthesis and induction of apoptosis. The provided protocols offer a robust framework for investigating the anticancer properties of FIU in both in vitro and in vivo settings. Researchers are encouraged to use these guidelines as a starting point and to optimize the experimental conditions for their specific models. Further research into the specific signaling pathways modulated by FIU will be crucial for its development as a potential therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. Antitumor effect of 2'-deoxy-5-fluorouridine conjugates against a murine thymoma and colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxy-2'-fluoro-5-iodouridine (FIU): A Versatile Molecular Probe for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic pyrimidine nucleoside analog with significant potential as a molecular probe in various biomedical research fields. Its structural similarity to thymidine allows it to be recognized and utilized by cellular and viral enzymes involved in DNA synthesis. The presence of a fluorine atom at the 2' position of the ribose sugar enhances its metabolic stability, while the iodine atom at the 5' position of the uracil base provides a handle for radiolabeling and detection. These characteristics make FIU a valuable tool for studying DNA replication, developing antiviral and anticancer therapies, and for non-invasive imaging of cellular processes.
This document provides detailed application notes and experimental protocols for the utilization of FIU as a molecular probe in cell proliferation assays, as an antiviral agent, and as an imaging agent in positron emission tomography (PET).
Applications of this compound
FIU's utility as a molecular probe spans several key areas of biomedical research:
-
Assessment of Cell Proliferation: As a thymidine analog, FIU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation can be detected and quantified, providing a direct measure of cell proliferation. This is particularly useful in cancer research to assess the efficacy of cytotoxic agents.
-
Antiviral Research: FIU exhibits inhibitory activity against various DNA viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV). Viral thymidine kinases can phosphorylate FIU, leading to its incorporation into the viral genome and subsequent termination of DNA replication.
-
In Vivo Imaging with Positron Emission Tomography (PET): The iodine atom on the uracil base can be replaced with a positron-emitting isotope, such as ¹⁸F, to create a radiotracer for PET imaging. This allows for the non-invasive visualization and quantification of processes where FIU is taken up and incorporated, such as tumor cell proliferation or viral infection in living subjects.
Mechanism of Action
The primary mechanism of action of FIU as a molecular probe is its ability to act as a substrate for enzymes in the nucleotide salvage pathway. Once inside a cell, FIU is phosphorylated by thymidine kinase (TK) to FIU-monophosphate. Cellular kinases further phosphorylate it to the triphosphate form, FIU-triphosphate (FIU-TP). FIU-TP can then be incorporated into newly synthesized DNA by DNA polymerases in place of thymidine triphosphate (dTTP). This incorporation can lead to DNA chain termination or alter the structure of the DNA, making it a useful marker for DNA synthesis and a mechanism for its therapeutic effects. In virus-infected cells, viral-specific thymidine kinases can exhibit a higher affinity for FIU, leading to its selective accumulation and antiviral activity.
Figure 1: Cellular uptake and metabolic activation pathway of FIU.
Quantitative Data Summary
The following tables summarize key quantitative data for FIU and related nucleoside analogs. Data for FIU is limited in the public domain; therefore, data for structurally similar and functionally related compounds are provided for comparative purposes.
Table 1: In Vitro Antiviral Activity of FIU and Related Compounds
| Compound | Virus | Cell Line | IC50 (µM) | Citation |
| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) | Herpes Simplex Virus Type 2 | --- | active in vivo | [1] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Influenza A (H5N1) | MDCK | 0.13 - 4.6 | [2] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Bunyaviruses | Various | 2.2 - 9.7 | [3] |
| Uridine Derivatives | Tick-Borne Encephalitis Virus | A549 | 1.4 - 10.2 | [4] |
Table 2: In Vitro Cytotoxicity of FIU Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| 5'-Deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | Clonogenic | 32 | [5] |
| 5'-Deoxy-5-fluorouridine | MCF-7 (Breast Carcinoma) | Clonogenic | 35 | [5] |
| 5'-Deoxy-5-fluorouridine | MG-63 (Osteosarcoma) | Clonogenic | 41 | [5] |
| 5'-Deoxy-5-fluorouridine | HCT-8 (Colon Tumor) | Clonogenic | 200 | [5] |
| 5'-Deoxy-5-fluorouridine | Colo-357 (Pancreatic Tumor) | Clonogenic | 150 | [5] |
| 5'-Deoxy-5-fluorouridine | HL-60 (Leukemia) | Clonogenic | 470 | [5] |
| 5-Fluorouracil | OSCC | RTCA | Varies | [6] |
Table 3: Pharmacokinetic Parameters of a FIU Analog
| Compound | Administration | Half-life (t1/2) | Bioavailability | Citation |
| 5'-deoxy-5-fluorouridine | Oral | 32-45 min | 34-47% | [7][8] |
| 5'-deoxy-5-fluorouridine | Intravenous | 15-22 min | N/A | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using FIU
This protocol is adapted from methods used for other thymidine analogs like EdU and BrdU.
Objective: To quantify cell proliferation by measuring the incorporation of FIU into newly synthesized DNA.
Materials:
-
This compound (FIU)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against iodouridine
-
Secondary antibody conjugated to a fluorescent dye or enzyme (e.g., HRP)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
FIU Labeling: Add FIU to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line. Incubate for a period that allows for at least one cell cycle (e.g., 2-24 hours).
-
Fixation: Remove the culture medium and wash the cells with PBS. Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS. Add 100 µL of blocking solution and incubate for 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the anti-iodouridine antibody in the blocking solution according to the manufacturer's instructions. Add 50 µL of the diluted antibody to each well and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add 50 µL of the diluted fluorescently labeled or enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light if using a fluorescent antibody.
-
Detection:
-
Fluorescence Microscopy: Wash the cells three times with PBS. Add a nuclear counterstain (DAPI or Hoechst) for 5-10 minutes. Wash again and visualize using a fluorescence microscope.
-
Microplate Reader: If using an enzyme-conjugated secondary antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.
-
Figure 2: Experimental workflow for the in vitro cell proliferation assay.
Protocol 2: In Vitro Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of FIU.
Objective: To determine the concentration of FIU that inhibits viral replication by 50% (IC50).
Materials:
-
This compound (FIU)
-
Virus stock of known titer
-
Susceptible host cell line
-
96-well cell culture plates
-
Cell culture medium
-
MTT or similar cell viability reagent
-
Plaque assay reagents (e.g., agarose overlay)
Procedure (Cytopathic Effect Inhibition Assay):
-
Cell Seeding: Seed a 96-well plate with the host cell line to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of FIU in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with the virus at a low multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of FIU. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until cytopathic effect (CPE) is observed in 80-90% of the virus-infected control wells.
-
Quantification of Cell Viability: Add MTT reagent to all wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each FIU concentration relative to the uninfected control. Plot the percentage of viability against the log of the FIU concentration and determine the IC50 value using regression analysis.
Protocol 3: Radiosynthesis of [¹⁸F]FIU for PET Imaging (Conceptual)
Objective: To synthesize [¹⁸F]this compound for use as a PET tracer.
Materials:
-
[¹⁸F]Fluoride
-
A suitable precursor, such as 2'-O-triflyl- or 2'-O-nosyl-5-iodouridine with appropriate protecting groups on the 3' and 5' hydroxyls.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Radiolabeling: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a high temperature (e.g., 80-120°C) for a specified time (e.g., 10-20 minutes).
-
Deprotection: After cooling, perform acidic or basic hydrolysis to remove the protecting groups from the sugar moiety.
-
Purification: Purify the crude reaction mixture using reverse-phase HPLC to isolate [¹⁸F]FIU.
-
Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge, wash with sterile water, and elute the final product with sterile ethanol and saline.
Figure 3: Conceptual workflow for the radiosynthesis of [¹⁸F]FIU.
Conclusion
This compound is a powerful and versatile molecular probe with broad applications in biomedical research. Its ability to be incorporated into DNA makes it an excellent tool for studying cell proliferation and for developing novel antiviral and anticancer therapies. Furthermore, the potential for radiolabeling with positron-emitting isotopes opens up avenues for non-invasive in vivo imaging. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize FIU in their studies. Further research is warranted to fully elucidate its properties and expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of 2'-Deoxy-2'-fluoro-5-iodouridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of the nucleoside analog, 2'-Deoxy-2'-fluoro-5-iodouridine. This document outlines the mechanism of action, provides quantitative data from related compounds, and offers detailed protocols for assessing its cytotoxic and anti-proliferative effects in vitro.
Introduction
This compound is a synthetic pyrimidine nucleoside analog with potential applications in antiviral and anticancer research. Its structure, similar to the natural nucleoside deoxyuridine, allows it to be recognized and metabolized by cellular enzymes. The fluorine substitution at the 2' position of the deoxyribose sugar and the iodine atom at the 5th position of the uracil base confer its biological activity. Understanding the effective concentration of this compound is critical for its development as a potential therapeutic agent.
Mechanism of Action
As a nucleoside analog, this compound exerts its biological effects by interfering with nucleic acid synthesis. The proposed mechanism involves a multi-step intracellular activation process.
-
Cellular Uptake: The compound is transported into the cell.
-
Metabolic Activation: Cellular kinases phosphorylate this compound to its active triphosphate form.
-
Inhibition of DNA Synthesis: The triphosphate analog acts as a competitive inhibitor of DNA polymerases and can also be incorporated into the growing DNA chain, leading to chain termination and inhibition of DNA replication. This disruption of DNA synthesis ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.
Data Presentation: Effective Concentrations of a Closely Related Analog
| Compound | Assay | Cell Line/Virus | Parameter | Value | Citation |
| FIAU | Antiviral (HBV) | Human Hepatoblastoma (transfected with HBV) | IC50 | 0.90 µM | [1] |
| FIAU | Cytotoxicity | Human Hepatoblastoma | TC50 | 344.3 µM | [1] |
| FIAU | Antiviral (Duck HBV) | Human Hepatoma | IC50 | 0.075 µM | [1] |
| FIAU | Antiviral (Duck HBV) | Chicken Liver Cells | IC50 | 156 µM | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. TC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Mechanism of action leading to inhibition of DNA synthesis.
Caption: Experimental workflow for determining the IC50 value.
Experimental Protocols
The following are generalized protocols for determining the cytotoxic and anti-proliferative effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Target cells in culture
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: EdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.
Materials:
-
Target cells in culture
-
This compound
-
96-well plate
-
Complete cell culture medium
-
EdU labeling solution (e.g., from a commercial kit)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT assay protocol (Steps 1 and 2).
-
EdU Labeling: Following the desired treatment duration, add EdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization:
-
Carefully remove the medium and fix the cells with 100 µL of fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 100 µL of permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Nuclear Staining:
-
Stain the cell nuclei with a suitable counterstain (e.g., Hoechst 33342) for 15-30 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (proliferating cells) in each well.
-
Plot the percentage of proliferation against the log of the compound concentration to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for researchers to determine the effective concentration of this compound. The quantitative data for the closely related analog, FIAU, suggests that this class of compounds exhibits potent antiviral and cytotoxic activity in the micromolar to nanomolar range. The detailed experimental procedures for MTT and EdU assays will enable the generation of robust and reproducible data to further characterize the biological activity of this compound.
References
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine in Herpes Simplex Virus Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine, also known as Fialuridine (FIAU), is a synthetic nucleoside analog that has demonstrated significant activity against various DNA viruses, including members of the Herpesviridae family. Its structural similarity to thymidine allows it to be recognized by viral enzymes, leading to the disruption of viral replication. These application notes provide a comprehensive overview of the use of this compound in the context of Herpes Simplex Virus (HSV) research, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect through a targeted mechanism that relies on the enzymatic activity of the herpes simplex virus thymidine kinase (HSV-TK).[1] As a nucleoside analog, it is selectively phosphorylated by the viral TK to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate metabolite. This active form, this compound triphosphate, acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[1]
Quantitative Data
While specific 50% effective concentration (EC50) values for this compound from cell-based plaque reduction or yield reduction assays are not consistently reported in publicly available literature, its potent inhibitory activity against the HSV thymidine kinase has been quantified. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Virus | Target Enzyme | Ki (µM) |
| This compound (FIAU) | HSV-1 | Thymidine Kinase | 0.14 |
| This compound (FIAU) | HSV-2 | Thymidine Kinase | 0.95 |
Data sourced from MedchemExpress. It is important to note that Ki values reflect enzyme inhibition and may not directly correlate with antiviral activity in cell culture (EC50).
Experimental Protocols
Standard virological assays are employed to determine the antiviral efficacy of this compound. The two most common methods are the Plaque Reduction Assay and the Virus Yield Reduction Assay.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.
Materials:
-
Cells: Vero cells (or other susceptible cell lines)
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2) stock of known titer (Plaque Forming Units/mL)
-
Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Media:
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with 2% FBS)
-
Overlay Medium (e.g., Infection Medium with 1% methylcellulose or other semi-solid substance)
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 10% formalin)
-
Staining Solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Equipment:
-
24-well or 48-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a no-drug control (vehicle only).
-
Virus Dilution: Dilute the HSV stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
Infect the cells with the diluted virus (e.g., 200 µL/well) and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the prepared dilutions of this compound to the respective wells.
-
-
Overlay: Carefully add the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virions, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Virus Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Same as for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from the Plaque Reduction Assay protocol.
-
Infection: Infect confluent cell monolayers with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell, in the presence of the serially diluted this compound.
-
Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, harvest the virus from each well. This is typically done by subjecting the cells and supernatant to three cycles of freezing and thawing to release intracellular virions.
-
Virus Titer Determination:
-
Perform serial 10-fold dilutions of the harvested virus from each treatment condition.
-
Determine the virus titer of each sample using a standard plaque assay on fresh cell monolayers as described in the Plaque Reduction Assay protocol (steps 4-9).
-
-
Data Analysis:
-
Calculate the virus titer (PFU/mL) for each compound concentration.
-
Determine the percentage of virus yield reduction compared to the no-drug control.
-
Calculate the 90% or 99% inhibitory concentration (IC90 or IC99) from the dose-response curve.
-
Host Cell Signaling Pathways in HSV Infection
While the primary mechanism of action of this compound is the direct inhibition of viral DNA synthesis, it is important to understand the cellular context of HSV infection. Herpes simplex virus is known to modulate various host cell signaling pathways to create a favorable environment for its replication. These include pathways involved in cell survival, proliferation, and immune evasion. For instance, HSV-1 has been shown to activate the PI3K/Akt and Wnt/β-catenin signaling pathways. While there is no current evidence to suggest that this compound directly targets these pathways, they represent the complex cellular landscape in which the antiviral agent exerts its effect.
Conclusion
This compound is a potent inhibitor of herpes simplex virus replication, primarily through the targeted inhibition of the viral DNA polymerase following its activation by the viral thymidine kinase. The protocols provided herein offer a standardized approach for the in vitro evaluation of its antiviral efficacy. Further research to determine the precise EC50 values in various cell lines and against different HSV strains will be valuable for a more complete understanding of its therapeutic potential.
References
Application Notes and Protocols: Experimental Applications of Fluorinated Nucleoside Analogs
Introduction
Fluorinated nucleoside analogs are a cornerstone of modern chemotherapy and antiviral therapy.[1][2][3] The strategic incorporation of fluorine atoms into a nucleoside structure can significantly alter its biological properties, often leading to enhanced metabolic stability, increased potency, and novel mechanisms of action.[1][4][5] Fluorine's high electronegativity and small size allow it to mimic hydrogen or hydroxyl groups, thereby influencing enzyme-substrate interactions and the stability of the glycosidic bond.[1][6] This document provides detailed application notes and experimental protocols for key fluorinated nucleoside analogs, intended for researchers, scientists, and drug development professionals.
Gemcitabine: Anti-Cancer Applications
Application Note:
Gemcitabine (2',2'-difluorodeoxycytidine) is a synthetic pyrimidine nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[7] It functions as a prodrug that, once inside the cell, is phosphorylated by deoxycytidine kinase (dCK) into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[8][9][10] The primary mechanism of action involves the incorporation of dFdCTP into DNA, which leads to "masked chain termination" after the addition of one more nucleotide, ultimately halting DNA synthesis and inducing apoptosis.[11] Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA replication and repair.[7][9] This dual action contributes to its potent cytotoxic effects against rapidly dividing cancer cells.[9]
Mechanism of Action: Gemcitabine
Caption: Intracellular activation and dual inhibitory mechanism of Gemcitabine.
Quantitative Data: Gemcitabine In Vitro Efficacy
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| MiaPaCa-2 | Pancreatic | ATPlite | ~30 nM | 24 hours | [12] |
| S2-VP10 | Pancreatic | ATPlite | <30 nM | 24 hours | [12] |
| TC-1 | Lung Carcinoma | MTT | <28.7 nM | 48 hours | [13] |
| BxPC-3 | Pancreatic | MTT | <28.7 nM | 48 hours | [13] |
Experimental Protocols:
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., BxPC-3, TC-1) into a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[13]
-
Drug Preparation: Prepare serial dilutions of Gemcitabine HCl in phosphate-buffered saline (PBS) or culture medium.
-
Treatment: Add various concentrations of Gemcitabine to the wells. Include a vehicle control (cells treated with fresh medium only).[13]
-
Incubation: Incubate the cells for 48 hours at 37°C.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[13]
Protocol 2: In Vivo Pancreatic Cancer Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Cell Implantation: Surgically implant human pancreatic cancer cells (e.g., MiaPaCa-2B or S2-VP10L expressing luciferase) into the pancreas of the mice.[12]
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging. Begin treatment when tumors reach a predetermined size (e.g., ~1.5 mm radius).[12]
-
Treatment Regimen: Randomize mice into treatment and control groups. Administer Gemcitabine (e.g., 50 mg/kg) or saline (control) intraperitoneally on a weekly schedule.[12]
-
Efficacy Assessment: Monitor tumor size using bioluminescence imaging throughout the study.
-
Endpoint: At the end of the study, sacrifice the animals, excise the tumors, and perform histological or further molecular analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate therapeutic efficacy.
Sofosbuvir: Anti-ViraI Applications (Hepatitis C)
Application Note:
Sofosbuvir is a potent, direct-acting antiviral agent used for the treatment of chronic Hepatitis C virus (HCV) infection.[14][15] It is a nucleotide analog prodrug that is metabolized in hepatocytes to its pharmacologically active uridine analog triphosphate form, GS-461203.[16][17] This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a viral enzyme essential for the replication of the HCV genome.[14][16] By incorporating into the growing RNA strand, GS-461203 prevents further elongation, thereby potently inhibiting viral replication.[16][17] Sofosbuvir has a high barrier to resistance and is effective across all six major HCV genotypes.[15][18]
Mechanism of Action: Sofosbuvir
Caption: Intracellular activation of Sofosbuvir and inhibition of HCV replication.
Quantitative Data: Sofosbuvir Clinical & Pharmacokinetic Parameters
| Parameter | Value | Condition/Note | Reference |
| Sustained Virologic Response (SVR12) | >90% | In combination therapy for Genotype 1 | [15][18] |
| Recommended Dose | 400 mg | Once daily, oral administration | [15] |
| Sofosbuvir Half-life (t½) | ~0.4 hours | Parent compound | [14][18] |
| GS-331007 Half-life (t½) | ~27 hours | Inactive metabolite | [14][18] |
| Excretion | ~80% Urine, ~14% Feces | Primarily as the inactive metabolite | [17] |
Experimental Protocols:
Protocol 3: HCV Replicon Assay for Antiviral Activity
-
Cell Culture: Culture human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Drug Treatment: Plate the replicon cells in 96-well plates. The next day, treat the cells with serial dilutions of Sofosbuvir. Include a positive control (e.g., another known HCV inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions. The signal level is proportional to the extent of HCV RNA replication.
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the effect of the compound on cell health.
-
Data Analysis: Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) is used to evaluate the compound's therapeutic window.
Protocol 4: Quantification of Sofosbuvir by RP-HPLC
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., XTerra RP18, 150 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Methanol (e.g., 42:58 v/v).[19]
-
Flow Rate: 1.0 mL/minute.[19]
-
Detection: UV detection at 269 nm.[19]
-
Standard Preparation: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol). Create a series of standard solutions with known concentrations (e.g., 80-240 µg/mL) by diluting the stock solution with the mobile phase.[19]
-
Sample Preparation: Prepare unknown samples (e.g., from dissolution of a pharmaceutical formulation or extracted from biological matrices) in the mobile phase.
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the unknown samples and determine their concentrations by interpolating from the calibration curve. The retention time for Sofosbuvir is approximately 3.44 minutes under these conditions.[19]
Clofarabine: Anti-Leukemia Applications
Application Note:
Clofarabine is a second-generation purine nucleoside analog approved for treating pediatric relapsed or refractory acute lymphoblastic leukemia (ALL).[20][21] It was designed to combine the favorable properties of fludarabine and cladribine.[21][22] Clofarabine is converted intracellularly to its active 5'-triphosphate form, which exerts its anticancer effects through three primary mechanisms: (1) inhibition of ribonucleotide reductase, leading to a depletion of the intracellular dNTP pool; (2) incorporation into the DNA strand, causing termination of DNA synthesis; and (3) direct induction of apoptosis by disrupting mitochondrial function and causing the release of pro-apoptotic factors like cytochrome c.[20][23][24]
Mechanism of Action: Clofarabine
Caption: The multi-faceted mechanism of action for the anti-leukemic drug Clofarabine.
Quantitative Data: Clofarabine Clinical Dosing Regimens
| Indication | Patient Population | Dose | Schedule | Reference |
| Relapsed/Refractory AML | Pediatric | 52 mg/m² | 2-hour IV infusion daily for 5 days | [25] |
| Relapsed/Refractory ALL | Pediatric | 3.5 mg/kg | Daily for 5 days (in PDX models) | [26] |
| Relapsed/Refractory Leukemia | Adult | 40 mg/m² | 1-hour IV infusion daily for 5 days (with Cytarabine) | [27] |
Experimental Protocols:
Protocol 5: In Vivo Patient-Derived Xenograft (PDX) Model for ALL
-
PDX Establishment: Obtain bone marrow or peripheral blood samples from pediatric patients with relapsed/refractory ALL. Engraft the primary leukemia cells into highly immunodeficient mice (e.g., NSG).
-
Engraftment Confirmation: Monitor mice for signs of leukemia and confirm engraftment by flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Pharmacokinetic Studies (Optional): To establish a clinically relevant dose, conduct pharmacokinetic studies in non-engrafted mice. Administer various doses of clofarabine (e.g., 3.5 to 15 mg/kg) and measure plasma concentrations over time to determine the dose that achieves systemic exposure equivalent to that in pediatric patients.[26]
-
Treatment Study: Once engraftment is established, randomize mice into treatment groups.
-
Dosing Regimen: Administer a clinically relevant dose of clofarabine (e.g., 3.5 mg/kg) intravenously daily for 5 days. A control group should receive a vehicle. Combination therapies (e.g., with etoposide and cyclophosphamide) can also be tested.[26]
-
Monitoring and Endpoint: Monitor disease progression by measuring the percentage of human CD45+ cells in the blood weekly. The primary endpoint is often event-free survival.
-
Data Analysis: Compare the survival curves and disease burden between treatment and control groups to assess the efficacy of the clofarabine regimen.[26]
General Experimental Workflow Diagrams
Caption: A typical experimental workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for an in vivo tumor xenograft study.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gemcitabine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 10. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 13. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 15. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 21. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sanofi.com [sanofi.com]
- 26. Optimization of a clofarabine-based drug combination regimen for the preclinical evaluation of pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIU) and what is its mechanism of action?
A1: this compound (FIU) is a synthetic nucleoside analog. Its primary mechanism of action involves the inhibition of DNA synthesis. After cellular uptake, FIU is phosphorylated to its active triphosphate form. This active metabolite can be incorporated into the growing DNA chain during replication. The presence of the 2'-fluoro group and the 5-iodo substitution disrupts the normal DNA structure and inhibits the function of DNA polymerases, leading to chain termination and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What is a recommended starting concentration for FIU in cell culture experiments?
A2: The optimal concentration of FIU is highly cell-type dependent. A broad range of concentrations should be tested initially to determine the sensitivity of your specific cell line. Based on data for structurally similar fluoropyrimidine nucleosides, a starting range of 10 nM to 100 µM is recommended for initial dose-response experiments. It is crucial to perform a literature search for studies using similar compounds on your cell line of interest to narrow down the starting concentration range.
Q3: How should I prepare and store FIU stock solutions?
A3: FIU is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the DMSO stock into your cell culture medium. To prevent precipitation, it is advisable to perform serial dilutions and to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High Cell Viability (Lack of Efficacy) | FIU concentration is too low. | - Increase the concentration range in your dose-response experiment. - Ensure the FIU stock solution has not degraded; use a fresh aliquot. |
| Cell line is resistant to FIU. | - Confirm the expression of nucleoside transporters and kinases required for FIU activation in your cell line. - Consider combination therapies to overcome resistance mechanisms. | |
| Insufficient incubation time. | - Increase the duration of FIU exposure, considering the doubling time of your cell line. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. | |
| High Cytotoxicity in Control Cells | Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (ideally ≤ 0.1%). - Run a vehicle control with the highest concentration of DMSO used in the experiment. |
| Suboptimal cell culture conditions. | - Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. - Check for microbial contamination. | |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of FIU. | - Prepare a more diluted intermediate stock solution in DMSO before the final dilution in the aqueous culture medium. - Perform a stepwise serial dilution directly in the culture medium with vigorous mixing. |
| High final concentration of FIU. | - If precipitation occurs at higher concentrations, these may be outside the soluble range for your experimental conditions. Note the concentration at which precipitation occurs. | |
| Inconsistent or Irreproducible Results | Variability in cell seeding. | - Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Inaccurate drug dilutions. | - Prepare fresh serial dilutions for each experiment. - Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in multi-well plates. | - To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or culture medium without cells. | |
| High Background in Viability Assays (e.g., MTT) | Contamination of reagents or cultures. | - Visually inspect cultures for microbial contamination. - Use sterile, high-quality reagents. |
| Interference from phenol red in the medium. | - Use a phenol red-free medium during the viability assay incubation step. |
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) |
| 47-DN | Breast Carcinoma | 32 |
| MCF-7 | Breast Carcinoma | 35 |
| MG-63 | Osteosarcoma | 41 |
| Colo-357 | Pancreatic Tumor | 150 |
| HCT-8 | Colon Tumor | 200 |
| HL-60 | Promyelocytic Leukemia | 470 |
Note: The IC50 values represent the concentration that inhibits 50% of cell growth and were determined following a 3-hour drug exposure. Actual IC50 values for FIU will need to be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol for Determining the Optimal Concentration of FIU using a Dose-Response Curve and MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of FIU.
Materials:
-
This compound (FIU)
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture your cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
Day 2: FIU Treatment
-
Prepare a stock solution of FIU in DMSO (e.g., 50 mM).
-
Perform serial dilutions of the FIU stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest FIU concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared FIU dilutions and controls to the respective wells (in triplicate for each condition).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (after 48h incubation): Cell Viability Assessment (MTT Assay)
-
After the incubation period, carefully remove the medium containing FIU.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the average absorbance for each set of triplicates.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (Percent Viability = [Absorbance of Treated Cells / Absorbance of Vehicle Control] x 100).
-
Plot the percent viability against the logarithm of the FIU concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound (FIU).
Caption: Troubleshooting workflow for optimizing FIU concentration.
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FIAU in reporter gene assays?
FIAU is a nucleoside analog that serves as a substrate for certain viral thymidine kinases (TK), most notably Herpes Simplex Virus thymidine kinase (HSV-TK), but not significantly for mammalian TK.[1][2] In cells expressing a viral TK reporter gene, FIAU is phosphorylated to FIAU-monophosphate. Cellular kinases then further phosphorylate it to FIAU-triphosphate, which is subsequently incorporated into DNA. This process leads to the trapping of the radiolabeled or fluorescently tagged FIAU within the cell, allowing for detection and quantification of reporter gene expression.
Q2: What are the common applications of FIAU-based assays?
FIAU-based assays are widely used for:
-
Reporter Gene Imaging: Non-invasively monitoring the expression of viral thymidine kinase reporter genes (e.g., HSV-tk) in vitro and in vivo using techniques like Positron Emission Tomography (PET) with radiolabeled FIAU (e.g., ¹²⁴I-FIAU or ¹⁸F-FIAU).[1][3][4]
-
Bacterial Infection Imaging: Detecting and quantifying bacterial infections, as some bacterial thymidine kinases can also phosphorylate FIAU.[2]
-
Antiviral Drug Screening: Although initially investigated as an antiviral agent, its primary use is now in reporter gene applications due to its selective phosphorylation by viral enzymes.[1]
-
Cell Viability/Cytotoxicity Assays: In combination with a viral TK-expressing suicide gene, FIAU can be used to selectively kill target cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during FIAU-based assays.
Low Signal or No Signal
Q3: I am observing a very low or no signal in my FIAU assay. What are the possible causes and solutions?
A weak or absent signal can stem from various factors related to reagents, experimental procedures, or the biological system itself.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Reporter Gene Transfection/Transduction | - Confirm the expression of the viral thymidine kinase (e.g., HSV-TK) using alternative methods like qPCR or Western blotting.[5] - Optimize the transfection or transduction protocol to ensure efficient delivery of the reporter gene to the target cells. |
| Poor FIAU Uptake by Cells | - Ensure cells are healthy and not overly confluent, as this can affect uptake.[6] - Optimize incubation time and FIAU concentration. Perform a concentration-response curve to determine the optimal concentration for your cell type. |
| Degraded or Improperly Stored FIAU | - Prepare fresh FIAU solutions, as it can degrade over time, especially with repeated freeze-thaw cycles.[7] - Store stock solutions in single-use aliquots at -20°C or lower.[7] |
| Suboptimal Assay Conditions | - Optimize incubation temperature and pH, as these can significantly impact enzyme activity.[7] The optimal pH for many enzymatic reactions is around 7.5.[7] - Ensure the buffer composition is appropriate for cellular uptake and enzymatic activity. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for maximal FIAU uptake and incorporation. Accumulation in HSV1-tk expressing tumors can be observed as early as 0.5 to 1 hour post-injection in vivo.[3] |
| Instrument Settings Not Optimized | - For fluorescence-based assays, ensure the correct excitation and emission filters are used.[5] - Optimize camera settings such as exposure time, binning, and F-stop to enhance signal detection.[5] |
High Background Signal
Q4: My FIAU assay is showing a high background signal. How can I reduce it?
High background can mask the true signal and reduce the sensitivity of the assay.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding of FIAU | - Increase the number of wash steps after FIAU incubation to remove unbound probe.[8] - Optimize the blocking buffer concentration and incubation time. Adding a non-ionic detergent like Tween-20 to the wash buffer can sometimes help.[9] |
| Contaminated Reagents or Media | - Use fresh, sterile buffers and media. Contaminants in the media can sometimes be fluorescent or interfere with the assay.[9] - If using a fluorescence-based assay, consider using a medium with reduced background fluorescence, such as Gibco FluoroBrite DMEM.[8] |
| Cellular Autofluorescence | - If cell autofluorescence is high, try using a fluorescently labeled FIAU with excitation and emission wavelengths that are spectrally distinct from the autofluorescence.[8] - Include a "no FIAU" control to measure the baseline autofluorescence of your cells. |
| High Concentration of FIAU | - Titrate the FIAU concentration to find the lowest concentration that still provides a robust signal-to-noise ratio.[8] |
| Instrument Settings | - Reduce the exposure time or detector gain on your imaging system or plate reader.[10] |
High Variability Between Replicates
Q5: I am observing high variability between my experimental replicates. What could be the cause?
Inconsistent results across replicates can compromise the reliability of your data.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding to avoid clumps.[11] - Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the assay.[6] - Avoid using the outer wells of a microplate, as they are more prone to evaporation, leading to the "edge effect".[12][13] Fill outer wells with sterile media or PBS.[11] |
| Pipetting Errors | - Use calibrated pipettes and be consistent with your pipetting technique, especially for low volumes.[14] |
| Inconsistent Incubation Times | - Ensure that all wells are incubated for the same duration. Stagger the addition of reagents if necessary.[7] |
| Temperature and CO₂ Fluctuations | - Maintain a stable and consistent environment in the incubator. Avoid frequent opening of the incubator door.[6] |
| Reagent Inhomogeneity | - Thoroughly mix all reagent solutions before use.[15] |
Experimental Protocols
Protocol 1: In Vitro FIAU Cellular Uptake Assay
This protocol describes a general method for measuring the uptake of FIAU in cultured cells expressing a viral thymidine kinase.
Materials:
-
Cells expressing viral TK (e.g., HSV-TK) and control cells (not expressing TK).
-
Complete cell culture medium.
-
FIAU (radiolabeled or fluorescently tagged).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer).
-
Scintillation counter or fluorescence plate reader.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.[11] Include wells for control cells.
-
FIAU Incubation: Remove the culture medium and add fresh medium containing the desired concentration of FIAU. Incubate for the optimized time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the FIAU-containing medium and wash the cells 2-3 times with ice-cold PBS to remove unbound FIAU.[8]
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Quantification:
-
Radiolabeled FIAU: Transfer the cell lysate to scintillation vials and measure radioactivity using a scintillation counter.
-
Fluorescent FIAU: Measure the fluorescence of the cell lysate using a fluorescence plate reader with appropriate excitation and emission settings.
-
-
Data Analysis: Normalize the signal to the protein concentration of the cell lysate or cell number. Compare the signal from TK-expressing cells to control cells.
Protocol 2: In Vivo FIAU Imaging
This protocol provides a general guideline for non-invasive imaging of reporter gene expression in animal models using radiolabeled FIAU.
Materials:
-
Animal model with localized expression of viral TK (e.g., tumor xenograft).
-
Radiolabeled FIAU (e.g., ¹²⁴I-FIAU or ¹⁸F-FIAU).
-
Anesthesia (e.g., isoflurane).[16]
-
PET scanner or SPECT scanner.
-
Sterile saline for injection.
Methodology:
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic.[16]
-
FIAU Administration: Inject the radiolabeled FIAU intravenously (e.g., via tail vein) or intraperitoneally.[16][17] The typical dose for [¹⁸F]FEAU in mice is around 0.1 mCi per mouse.[4]
-
Imaging: Place the animal in the scanner and acquire images at various time points post-injection (e.g., 0.5, 1, 2, and 4 hours).[3] This allows for monitoring the dynamic uptake and clearance of the tracer.
-
Image Analysis: Reconstruct the images and perform region of interest (ROI) analysis to quantify the tracer uptake in the target tissue (e.g., tumor) and other organs. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution (Optional): After the final imaging session, euthanize the animal and collect tissues of interest. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of FIAU action in a viral TK expressing cell.
Caption: A logical workflow for troubleshooting FIAU-based assays.
References
- 1. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIAU: From reporter gene imaging to imaging of bacterial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo imaging of herpes simplex virus type 1 thymidine kinase gene expression: early kinetics of radiolabelled FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. dojindo.com [dojindo.com]
- 16. research.charlotte.edu [research.charlotte.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU).
Troubleshooting Guides & FAQs
Section 1: Understanding FIAU - Mechanism of Action
Q1: What is the primary mechanism of action for FIAU?
A1: FIAU is a nucleoside analog of thymidine.[1] After entering the cell, it is phosphorylated by cellular kinases to its triphosphate form. This active form is then incorporated into newly synthesized DNA by DNA polymerases. The incorporation of FIAU into the DNA can lead to the termination of DNA chain elongation and can also alter the binding of various transcription factors to their cognate DNA sequences, thereby affecting gene expression.[1]
Q2: How is FIAU metabolized within the cell?
A2: FIAU is a metabolite of fiacitibine (FIAC).[2] It undergoes intracellular phosphorylation by both cytosolic and mitochondrial thymidine kinases to become active. This dual phosphorylation is a critical step for both its therapeutic effect and its potential toxicity.[3]
Section 2: Troubleshooting Unexpected Toxicity
Q3: We are observing high levels of cytotoxicity in our cell-based assays, even at low concentrations of FIAU. What could be the cause?
A3: High cytotoxicity is a known and significant issue with FIAU, primarily due to mitochondrial toxicity.[4] This was tragically observed in a 1993 clinical trial for hepatitis B, where it led to liver failure and death in several patients.[2][5] The toxicity was not well-predicted by preclinical animal studies.[4][6] It is suspected that the incorporation of FIAU into mitochondrial DNA (mtDNA) by mitochondrial DNA polymerase gamma leads to impaired mtDNA synthesis and subsequent mitochondrial dysfunction.[4]
Q4: How can we monitor for FIAU-induced mitochondrial toxicity in our experiments?
A4: Monitoring for mitochondrial toxicity is crucial. Here are some suggested assays:
-
Mitochondrial Membrane Potential Assays: Use fluorescent dyes like JC-1 or TMRM to detect changes in mitochondrial membrane potential, an early indicator of mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Measurement: Employ probes like MitoSOX Red to specifically measure mitochondrial ROS production.
-
ATP Production Assays: Quantify cellular ATP levels to assess the impact on oxidative phosphorylation.
-
Mitochondrial DNA Quantification: Use qPCR to measure the relative amount of mtDNA compared to nuclear DNA. A decrease in mtDNA content can indicate impaired replication.
-
Electron Microscopy: Visualize mitochondrial morphology for signs of damage, such as swelling or loss of cristae.
Q5: Are there any strategies to mitigate the toxicity of FIAU?
A5: Mitigating FIAU's inherent toxicity is challenging. However, researchers are exploring several avenues:
-
Structural Analogs: Investigating derivatives of FIAU may yield compounds with a better therapeutic window. For example, (2′S)-2′-Deoxy-2′-C-methyl-5-iodouridine (SMIU) has been suggested to be less cytotoxic.[7]
-
Dose and Duration Optimization: Carefully titrate the concentration and duration of FIAU exposure to find a balance between efficacy and toxicity.
-
Combination Therapy: While not specifically documented for FIAU, the concept of using a "rescue" agent, similar to uridine rescue for 5-fluorouracil toxicity, could be a theoretical area of exploration.[8]
References
- 1. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Fialuridine (FIAU) Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Improved Synthesis of 2′-Deoxy-2′- [research.amanote.com]
- 4. Fialuridine - Wikipedia [en.wikipedia.org]
- 5. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 7. (PDF) The FIAU Derivative (2′s)-2′-Deoxy [research.amanote.com]
- 8. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIAU) and what are its primary research applications?
A1: this compound (FIAU) is a synthetic pyrimidine nucleoside analog of thymidine. Its primary research applications include:
-
Antiviral Research: FIAU has demonstrated potent activity against Hepatitis B Virus (HBV) and herpes simplex virus types 1 and 2.[1]
-
Positron Emission Tomography (PET) Imaging: Radiolabeled FIAU can be used as a probe in PET imaging to monitor gene therapy or track viral infections.
Q2: What is the mechanism of action of FIAU?
A2: FIAU's antiviral activity stems from its conversion into the triphosphate form within the cell. This triphosphate analog is then incorporated into the replicating viral DNA, leading to chain termination and inhibition of viral replication. However, FIAU triphosphate is also a substrate for human mitochondrial DNA polymerase gamma, and its incorporation into mitochondrial DNA (mtDNA) can lead to mtDNA depletion and severe mitochondrial toxicity.[2][3]
Q3: How should I prepare and store FIAU stock solutions?
A3: FIAU is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form or a concentrated stock solution in DMSO at -20°C, protected from light. Aqueous solutions of FIAU are not recommended for long-term storage. When preparing working solutions for cell culture, ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5% (v/v).
Q4: What are the known stability issues with FIAU in experimental settings?
A4: While specific stability data for FIAU in all common buffers and media is limited, nucleoside analogs can be susceptible to degradation in aqueous solutions, influenced by pH, temperature, and light exposure. It is advisable to prepare fresh working solutions for each experiment and protect them from light. For long-term cell culture experiments, the stability of FIAU in the culture medium at 37°C should be considered, and media changes with fresh compound may be necessary.
Troubleshooting Guides
Antiviral Assays (e.g., Plaque Reduction Assay, HBV DNA Quantification)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity, even at low FIAU concentrations. | 1. Cell line is particularly sensitive to FIAU-induced mitochondrial toxicity. 2. Incorrect calculation of FIAU concentration. 3. Extended incubation time leading to cumulative toxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, MTS) to determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental duration. 2. Double-check all calculations and dilutions for the preparation of your FIAU working solutions. 3. Optimize the incubation time to a period sufficient for antiviral activity but minimizing cytotoxicity. |
| Inconsistent or non-reproducible antiviral activity (IC50 values). | 1. Uneven drug distribution in multi-well plates. 2. Inconsistent cell seeding density. 3. Degradation of FIAU in the experimental setup. 4. Pipetting errors. | 1. Gently mix the plate after adding FIAU to ensure uniform distribution. 2. Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. 3. Prepare fresh FIAU dilutions for each experiment and minimize exposure to light. Consider assessing FIAU stability in your specific cell culture medium over the experiment's duration using HPLC.[4] 4. Use calibrated pipettes and proper pipetting techniques. |
| No significant antiviral activity observed. | 1. The viral strain is resistant to FIAU. 2. Insufficient concentration of FIAU used. 3. The host cell line has low levels of the kinases required to phosphorylate FIAU to its active triphosphate form.[4] 4. Issues with the plaque assay or DNA quantification itself. | 1. Verify the sensitivity of your viral strain to FIAU using a positive control if available. 2. Perform a dose-response experiment with a wider range of FIAU concentrations. 3. Consider using a different cell line known to have high phosphorylation activity. 4. Troubleshoot the assay with a known effective antiviral agent as a positive control. |
| False-negative results in HBV DNA quantification assays. | 1. Low viral load in the sample. 2. Mutations in the HBV genome affecting primer/probe binding. 3. Issues with DNA extraction. | 1. Ensure the assay's limit of detection is appropriate for the expected viral load. 2. If resistance is suspected, sequencing of the viral polymerase gene may be necessary. 3. Use a validated DNA extraction method and include an internal control to monitor extraction efficiency. |
Mitochondrial Toxicity Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant decrease in mitochondrial DNA (mtDNA) observed. | 1. Insufficient incubation time for mtDNA depletion to occur. 2. The cell line is less susceptible to FIAU-induced mitochondrial toxicity. 3. The concentration of FIAU is too low. | 1. Extend the duration of FIAU treatment. mtDNA depletion is a delayed effect. Studies have shown significant depletion after 14 days of treatment.[5] 2. Use a cell line known to be sensitive to nucleoside analog-induced mitochondrial toxicity, such as HepG2 cells. 3. Perform a dose-response experiment with higher concentrations of FIAU. |
| Inconsistent results in mitochondrial function assays (e.g., oxygen consumption rate). | 1. Variations in cell density and metabolic state. 2. Instability of the isolated mitochondria. 3. Technical variability in the assay. | 1. Ensure consistent cell seeding and allow cells to reach a stable metabolic state before the assay. 2. If using isolated mitochondria, ensure proper isolation technique and use freshly isolated mitochondria for best results. 3. Follow the assay protocol carefully and include appropriate positive and negative controls. |
| Increased lactate levels without a corresponding decrease in mtDNA. | This can be an early indicator of mitochondrial dysfunction, as FIAU can increase lactic acid levels at doses and durations that do not yet show significant inhibition of mtDNA replication.[2] | Consider measuring other parameters of mitochondrial function, such as mitochondrial membrane potential or ATP levels, to get a more comprehensive picture of mitochondrial health. |
Positron Emission Tomography (PET) Imaging
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Focal areas of intense radiotracer uptake that do not correspond to expected biological activity (false positives). | 1. Attenuation correction artifacts: Caused by high-density materials like metal implants, dental fillings, or contrast agents.[6][7] 2. Patient motion: Misalignment between the PET and CT scans can lead to mislocalization of activity.[8][9] 3. Inflammatory processes: Inflammation can cause increased glucose metabolism and uptake of FDG, a commonly used PET tracer, which could be a confounding factor if not using a specific FIAU tracer. | 1. Review the non-attenuation-corrected (NAC) PET images to see if the "hot spot" is still present. If it disappears on the NAC images, it is likely an artifact. 2. Counsel the patient to remain still during the scan. Motion correction software can sometimes be used to retrospectively correct for motion. 3. Correlate PET findings with clinical history and other imaging modalities to differentiate inflammation from specific tracer uptake. |
| Unexpectedly low or no radiotracer uptake in the target tissue. | 1. Incorrect radiotracer formulation or administration. 2. Biological factors: Low expression of the target (e.g., viral thymidine kinase) in the tissue of interest. 3. Physiological variations: High blood glucose levels can compete with the uptake of FDG. | 1. Ensure proper quality control of the radiolabeled FIAU and correct intravenous administration. 2. Validate target expression through other methods like immunohistochemistry or PCR. 3. For FDG-PET, ensure the patient has fasted appropriately before the scan. This is less of a concern for specific tracers like radiolabeled FIAU. |
| Diffuse, non-specific background signal. | 1. Radiotracer purity issues. 2. Suboptimal uptake time. | 1. Verify the radiochemical purity of the labeled FIAU. 2. Optimize the time between radiotracer injection and imaging to allow for clearance from non-target tissues. |
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of FIAU
| Cell Line | Virus | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Human Hepatoblastoma (transfected with HBV genome) | Hepatitis B Virus (HBV) | PCR of extracellular Dane particle DNA | 0.90 | 344.3 (MTT assay) | 382.6 | [4] |
Table 2: Preclinical Toxicology of FIAU in Animal Models
| Species | Dosing Regimen | Observed Toxicities | Reference |
| Mice | 10, 50, or 250 mg/kg/day (oral, 90 days) | No adverse effects at 10 or 50 mg/kg/day. At 250 mg/kg/day, mortality, renal toxicity, and testicular lesions were observed. | [2] |
| Mice | 10, 50, or 150 mg/kg/day (oral, 6 months) | At 150 mg/kg, nephropathy, testicular toxicity, and mortality were observed. | [2] |
| Rats | 10, 25, 50, 250, or 500 mg/kg/day (IV, 1 month) | Mortality at the highest dose. Lower body weight gains at 250 and 500 mg/kg/day. | [2] |
| Woodchucks | 1.5 mg/kg/day (oral, 12 weeks) | Anorexia, weight loss, muscle wasting, lethargy, hepatic insufficiency, lactic acidosis, hepatic steatosis, and mortality. | [10] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Plaque Reduction Assay
This protocol provides a general method for determining the 50% inhibitory concentration (IC50) of FIAU against a plaque-forming virus.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock with a known titer.
-
FIAU stock solution (e.g., in DMSO).
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., cell culture medium containing 0.5% methylcellulose or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium to yield approximately 50-100 plaques per well.
-
Compound Preparation: Prepare serial dilutions of FIAU in cell culture medium at 2x the final desired concentrations.
-
Infection: Aspirate the growth medium from the cell monolayers. Add the diluted virus to each well (except for cell control wells) and incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add the prepared FIAU dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an equal volume of overlay medium to each well and gently mix.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each FIAU concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the FIAU concentration and using non-linear regression analysis.
-
Protocol 2: Assessment of FIAU-Induced Mitochondrial DNA Depletion
This protocol describes a method to quantify changes in mitochondrial DNA (mtDNA) content in cultured cells following treatment with FIAU.
Materials:
-
Cultured cells (e.g., HepG2).
-
FIAU.
-
Cell culture medium.
-
DNA extraction kit.
-
Quantitative PCR (qPCR) instrument.
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P).
-
qPCR master mix.
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of FIAU (and a vehicle control) for an extended period (e.g., 7-14 days), with regular media changes containing fresh compound.
-
Cell Harvesting and DNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Count the cells.
-
Extract total DNA from a known number of cells using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample.
-
Perform the qPCR assay according to the instrument's protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_nuclear - Ct_mitochondrial).
-
The relative mtDNA copy number can be calculated as 2^ΔCt.
-
Normalize the mtDNA copy number of the FIAU-treated samples to the vehicle-treated control to determine the percentage of mtDNA depletion.
-
Mandatory Visualizations
Caption: Signaling pathway of FIAU-induced mitochondrial toxicity.
References
- 1. Activities of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine and its metabolites against herpes simplex virus types 1 and 2 in cell culture and in mice infected intracerebrally with herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity testing with fluorescence-based assays in cultured human lung and dermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 9. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (5-FIU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (5-FIU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-FIU)?
A1: this compound is a modified pyrimidine nucleoside analog. It is structurally similar to the natural nucleoside deoxyuridine, with the addition of a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil base. These modifications confer unique chemical and biological properties, making it a subject of interest in antiviral and anticancer research.
Q2: What are the primary applications of 5-FIU in research?
A2: 5-FIU is primarily investigated for its potential as an antiviral and anticancer agent. Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells or cells infected with viruses.
Q3: What are the general storage conditions for 5-FIU?
A3: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at 2-8°C.[1]
Experimental Protocols & Data
Synthesis of this compound (5-FIU)
A common synthetic route to 5-FIU involves a two-step process starting from 2'-deoxy-2'-fluorouridine. The first step is the protection of the hydroxyl groups on the deoxyribose sugar, followed by the iodination of the uracil base.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 5-FIU.
Detailed Methodologies:
-
Protection of Hydroxyl Groups: 2'-deoxy-2'-fluorouridine is reacted with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride or acetic anhydride, in the presence of a base like pyridine or imidazole in an anhydrous solvent (e.g., dimethylformamide or acetonitrile). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the protected intermediate is purified.
-
Iodination: The protected 2'-deoxy-2'-fluorouridine is dissolved in an appropriate solvent. An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added, often in the presence of a catalyst or an acid scavenger. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or HPLC.
-
Deprotection: The protecting groups are removed under conditions that do not affect the newly introduced iodine atom. For silyl protecting groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is commonly used. For acetyl groups, basic hydrolysis with a reagent like sodium methoxide in methanol is typical.
-
Purification: The final product, 5-FIU, is purified from the reaction mixture using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
Characterization Data
The following table summarizes typical characterization data for 5-FIU and its precursors. Note: Specific values for 5-FIU are not fully available in the provided search results and are extrapolated from similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| 2'-Deoxy-2'-fluorouridine | C₉H₁₁FN₂O₅ | 246.19 | ~150-152 | ¹H NMR: Signals for H1', H2', H3', H4', H5', H6, and NH protons. ¹³C NMR: Resonances for the uracil and deoxyribose carbons. |
| This compound (5-FIU) | C₉H₁₀FIN₂O₅ | 372.09 | 216-217 [2] | ¹H NMR: Disappearance of the H5 proton signal and a downfield shift of the H6 proton signal compared to the starting material. ¹³C NMR: Significant downfield shift of the C5 carbon signal due to the iodine substituent. MS (ESI): m/z [M+H]⁺ at ~373. |
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the purification and analysis of nucleoside analogs like 5-FIU.
General HPLC Parameters:
| Parameter | Guideline |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm or 280 nm |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 5-FIU.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in iodination step | Incomplete reaction. | - Increase reaction time and monitor by TLC/HPLC. - Increase the equivalents of the iodinating agent. - Ensure anhydrous reaction conditions as moisture can deactivate some iodinating agents. |
| Side reactions, such as decomposition of the starting material or product. | - Perform the reaction at a lower temperature. - Use a milder iodinating agent. | |
| Poor quality of reagents. | - Use freshly opened or purified reagents. | |
| Multiple spots on TLC after purification | Incomplete removal of protecting groups. | - Extend the deprotection reaction time or use a stronger deprotection agent. |
| Presence of diastereomers or other impurities. | - Optimize the purification method (e.g., change the solvent system for column chromatography or the gradient for HPLC). | |
| Degradation of the product. | - 5-FIU may be sensitive to light and prolonged exposure to strong acids or bases. Handle accordingly and store properly. | |
| Inconsistent biological activity in assays | Impure compound. | - Re-purify the compound and confirm its purity by HPLC and NMR. |
| Degradation of the compound in the assay medium. | - Assess the stability of 5-FIU under the specific assay conditions (e.g., temperature, pH, presence of other reagents). | |
| Issues with cell line or virus stock. | - Use authenticated cell lines and properly tittered virus stocks. |
Signaling and Metabolic Pathways
Proposed Metabolic Pathway of 5-FIU
Based on the metabolism of similar fluoropyrimidines, 5-FIU is likely phosphorylated intracellularly to its active triphosphate form.
Caption: Proposed intracellular activation of 5-FIU.
DNA Damage Response Pathway
The incorporation of 5-FIU into DNA is expected to induce a DNA damage response, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling cascade following 5-FIU incorporation into DNA.
Antiviral Activity Assay Workflow
A common method to assess the antiviral activity of a compound is the cytopathic effect (CPE) inhibition assay.
Caption: General workflow for an antiviral cytopathic effect (CPE) assay.
References
Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine
Welcome to the technical support center for the synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex nucleoside analog.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of FIU, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield during 2'-fluorination | Incomplete reaction. | - Ensure anhydrous reaction conditions. - Increase reaction time and/or temperature. - Use a slight excess of the fluorinating agent (e.g., DAST). |
| Side reactions, such as elimination.[1] | - Use a less basic fluorinating agent if possible. - Optimize the reaction temperature to favor substitution over elimination. | |
| Formation of anomeric mixtures (α and β isomers) | Lack of stereocontrol during glycosylation or epimerization.[2][3][4] | - Employ stereoselective glycosylation methods. - Utilize enzymatic methods for the separation of anomers.[2][3] - Perform careful chromatographic separation (e.g., HPLC).[5] |
| Incomplete iodination of the uracil base | Insufficient activity of the iodinating agent. | - Increase the equivalents of the iodinating agent (e.g., N-iodosuccinimide). - Use a more reactive iodinating species. |
| Steric hindrance at the C5 position. | - Prolong the reaction time. - Consider a different catalytic system if applicable. | |
| Deiodination of the final product | Instability of the C-I bond under certain conditions.[6] | - Avoid harsh acidic or basic conditions during workup and purification. - Store the final product in the dark and at low temperatures to minimize degradation.[7] |
| Difficulty in purification of the final product | Presence of closely related impurities (e.g., starting material, anomers, deiodinated product). | - Optimize chromatographic conditions (e.g., solvent gradient, column type). - Consider recrystallization from a suitable solvent system.[8] |
| Issues with protecting groups | Incomplete protection or deprotection.[9][][11] | - For protection, ensure sufficient equivalents of the protecting group reagent and appropriate reaction conditions. - For deprotection, ensure the chosen conditions are effective for the specific protecting group without affecting other functional groups. |
| Protecting group migration. | - Choose protecting groups that are stable under the reaction conditions of subsequent steps. - Minimize reaction times and control temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound?
A1: The two most critical steps are the stereoselective introduction of the fluorine atom at the 2'-position of the ribose sugar and the subsequent iodination at the 5-position of the uracil base. The 2'-fluorination is challenging due to the potential for side reactions and the need to control stereochemistry.[1][12] The iodination must be carried out under conditions that do not compromise the integrity of the fluorinated sugar moiety.
Q2: How can I minimize the formation of the unwanted α-anomer?
A2: The formation of anomeric mixtures is a common challenge in nucleoside synthesis.[2][3][4] To minimize the α-anomer, consider using a Vorbrüggen glycosylation with a Lewis acid catalyst, which often favors the formation of the β-anomer. If an anomeric mixture is formed, separation can be achieved by silica gel chromatography or, more effectively, by preparative HPLC. Enzymatic resolution has also been reported as a successful strategy for separating nucleoside anomers.[2][3]
Q3: What are the best practices for handling and storing this compound?
A3: this compound should be handled as a potentially hazardous chemical. Due to the potential for deiodination, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.[6][7] For long-term storage, temperatures of 2-8°C are often recommended.[7]
Q4: What analytical techniques are essential for characterizing the intermediates and the final product?
A4: A combination of analytical techniques is crucial for proper characterization.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure, determining the anomeric configuration (via coupling constants), and verifying the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and to separate isomers.
Experimental Protocols
The following are generalized methodologies for key steps in the synthesis of this compound. Researchers should consult the primary literature for specific reaction conditions and optimize them for their specific needs.
Protocol 1: 2'-Fluorination of a Protected Uridine Derivative
This protocol describes a common method for introducing the 2'-fluoro group using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
-
Starting Material: A suitably protected uridine derivative, for example, 3',5'-di-O-protected uridine. The choice of protecting groups is critical to prevent side reactions.[9][][11]
-
Reaction Setup: Dissolve the protected uridine in an anhydrous, aprotic solvent (e.g., dichloromethane or chloroform) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Fluorination: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of DAST (typically 1.1-1.5 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the 2'-fluoro derivative.
Protocol 2: Iodination of 2'-Deoxy-2'-fluorouridine
This protocol outlines the direct iodination of the uracil base at the C5 position.
-
Starting Material: 2'-Deoxy-2'-fluorouridine (with hydroxyl groups optionally protected).
-
Reaction Setup: Dissolve the 2'-deoxy-2'-fluorouridine in a suitable solvent such as dimethylformamide (DMF) or a mixture of organic solvent and water.
-
Iodination: Add an iodinating agent, such as N-iodosuccinimide (NIS), and a catalyst if required (e.g., a catalytic amount of ceric ammonium nitrate).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to remove excess iodine) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting this compound by silica gel chromatography or recrystallization to obtain the pure product.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of FIU.
Troubleshooting Logic
Caption: A troubleshooting decision tree for FIU synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biodistribution of 3'-fluoro-5-[(131)I]iodo-2'-deoxyuridine: a comparative study of [(131)I]FLIdU and [(18)F]FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2'-Deoxy-2'-fluoro-5-iodouridine Automated Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of automated synthesis for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), with a particular focus on its radiolabeled form, [¹⁸F]FIAU.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIAU)?
A1: this compound is a synthetic nucleoside analog. It is structurally similar to the natural nucleoside, deoxyuridine, but with a fluorine atom at the 2' position of the sugar moiety and an iodine atom at the 5th position of the uracil base. This modification makes it a valuable tool in biomedical research, particularly as a probe for positron emission tomography (PET) imaging when the fluorine is the radioisotope ¹⁸F. [¹⁸F]FIAU is used to monitor gene expression, such as that of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene.
Q2: Why is automated synthesis preferred for FIAU?
A2: Automated synthesis offers several advantages over manual procedures, especially for radiopharmaceuticals like [¹⁸F]FIAU. Automation enhances reproducibility, improves speed and efficiency, and minimizes radiation exposure to the operator.[1][2] For clinical applications, a fully automated and cGMP-compliant radiosynthesis is essential for the reliable and safe production of the tracer.
Q3: What are the key steps in the automated synthesis of [¹⁸F]FIAU?
A3: The automated synthesis of [¹⁸F]FIAU is typically a multi-step, one-pot process. The main stages include:
-
Radiolabeling/Fluorination: Introduction of the [¹⁸F]fluoride to a precursor molecule.
-
Coupling: Attachment of the fluorinated sugar to the 5-iodouracil base.
-
Deprotection: Removal of protecting groups from the synthesized nucleoside.
-
Purification: Isolation of the final product using High-Performance Liquid Chromatography (HPLC).
Q4: What are the typical radiochemical yields and purity for automated [¹⁸F]FIAU synthesis?
A4: The radiochemical yield (RCY) and purity can vary depending on the specific automated synthesis module and protocol used. Generally, reported uncorrected radiochemical yields for automated [¹⁸F]FIAU synthesis are in the range of 10-15%.[3] The radiochemical purity of the final product is typically greater than 98%.[3]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<10%)
| Potential Cause | Troubleshooting Action |
| Inefficient [¹⁸F]Fluoride Trapping | Ensure the anion-exchange cartridge (e.g., QMA) is properly preconditioned. Investigate the recovery rate of [¹⁸F]fluoride from the cartridge. |
| Incomplete Drying of [¹⁸F]Fluoride | Optimize the azeotropic drying process. Residual water can significantly hinder the nucleophilic fluorination step. |
| Suboptimal Reaction Temperature | Verify the temperature settings for the fluorination and coupling steps. For the coupling of the sugar to the pyrimidine, a temperature of 100°C for 15 minutes has been shown to be effective.[3] |
| Degradation of Precursor/Reagents | Use fresh, high-quality precursors and reagents. Ensure proper storage conditions to prevent degradation. Impurities in the precursor can interfere with the synthesis.[4] |
| Inefficient Deprotection | Check the concentration and volume of the deprotection agent (e.g., sodium methoxide). Ensure the reaction time and temperature for this step are optimized. |
Issue 2: Impure Final Product (Radiochemical Purity <98%)
| Potential Cause | Troubleshooting Action |
| Formation of Anomers | The synthesis can produce both α and β anomers. Optimize HPLC purification to ensure complete separation of the desired β-anomer. |
| Incomplete Reactions | If starting materials or intermediates are detected in the final product, revisit the reaction times and temperatures for each step of the synthesis. |
| Side Reactions | The presence of unknown peaks in the chromatogram may indicate side reactions. This could be due to impurities in the reagents or non-optimal reaction conditions. |
| Suboptimal HPLC Purification | Adjust the mobile phase composition, flow rate, and column type for the semi-preparative HPLC to improve the resolution and separation of the desired product from impurities. |
Issue 3: Automated Synthesis Failure/Abortion
| Potential Cause | Troubleshooting Action |
| Hardware Malfunction | Check all connections, valves, and sensors of the automated synthesis module. Ensure there are no leaks in the system. |
| Software/Programming Error | Review the synthesis program for any logical errors or incorrect parameter settings. |
| Reagent Delivery Failure | Ensure that all reagent vials are correctly placed and that the delivery lines are not clogged. |
| Pressure Issues | Check the pressure of the inert gas supply used for reagent transfer and solvent evaporation. |
Quantitative Data Summary
| Parameter | GE FX-N Pro Module[3] | One Reactor Module[5] |
| Radiochemical Yield (uncorrected) | 10-15% | 12 ± 3% (decay corrected) |
| Radiochemical Purity | >98% | >99% |
| Specific Activity (EOS) | 1000 - 2000 Ci/mmol | 383 ± 33 mCi/μmol |
| Total Synthesis Time | 100 ± 3 min | ~150 min |
| α/β Anomer Ratio | Not specified | 4:6 |
Experimental Protocols
Detailed Methodology for Automated [¹⁸F]FIAU Synthesis on a GE FX-N Pro Module
This protocol is based on an improved automated synthesis process.[3]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor.
-
Perform azeotropic drying with acetonitrile to obtain dry [¹⁸F]tetrabutylammonium fluoride ([¹⁸F]TBAF).
-
-
Fluorination:
-
Add a solution of the triflate sugar precursor to the reactor containing the dried [¹⁸F]TBAF.
-
Heat the mixture at 100°C for 10 minutes.
-
-
Coupling:
-
To the resulting mixture, add freshly synthesized 5-iodo-2,4-bis((trimethylsilyl)oxy)pyrimidine.
-
Heat the mixture at 100°C for 15 minutes.
-
-
Deprotection:
-
Upon completion of the coupling reaction, add sodium methoxide.
-
Heat at 70°C for 5 minutes.
-
-
Solvent Removal:
-
Remove volatile components under a flow of nitrogen gas and vacuum.
-
-
Purification:
-
Dilute the crude product with a solution of 0.6 M HCl in ethanol.
-
Purify using reverse-phase HPLC with a mobile phase of 10% ethanol in 50 mM H₃PO₄.
-
Collect the product fraction.
-
-
Formulation:
-
Pass the collected fraction through a 0.22 µm sterile filter into a product vial.
-
Adjust the pH of the solution to 6-7 with a sodium phosphate solution.
-
General Protocol for HPLC Purification of FIAU
-
Column: Use a semi-preparative reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a mixture of ethanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer or ammonium formate). The exact composition may need to be optimized.[3][5]
-
Flow Rate: Set a suitable flow rate for the semi-preparative column, typically in the range of 3-5 mL/min.
-
Detection: Use a UV detector (at a wavelength such as 254 nm) in series with a radioactivity detector.
-
Fraction Collection: Collect the peak corresponding to the desired FIAU anomer based on the retention time determined from a standard injection.
Visualizations
Caption: Automated synthesis workflow for [¹⁸F]FIAU.
Caption: Key relationships in FIAU synthesis.
Caption: Troubleshooting low yield in FIAU synthesis.
References
- 1. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Purification of the precursor for the automated radiosynthesis of [18F]FCWAY by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Production Process
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis, purification, and validation of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the production and quality control of FIAU.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of FIAU.
Table 1: Troubleshooting Common Issues in FIAU Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time, temperature, or inefficient activation of reagents. | - Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase reaction temperature and/or time if starting materials persist. - Ensure all reagents and solvents are anhydrous, as moisture can quench sensitive reagents.[1] |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Ensure the temperature does not exceed the stability limits of the reactants and product. | |
| Suboptimal stoichiometry of reactants. | - Carefully control the molar ratios of the nucleobase, sugar intermediate, and coupling agents. | |
| Incomplete Iodination | Insufficient amount or reactivity of the iodinating agent. | - Increase the molar equivalents of the iodinating agent (e.g., iodine monochloride or N-iodosuccinimide). - Optimize the reaction solvent and temperature to enhance the reactivity of the iodinating agent. |
| Steric hindrance at the C5 position of the uracil ring. | - Consider using a more reactive iodinating agent or a different catalytic system. | |
| Formation of Impurities | Presence of side-products from competing reactions. | - Optimize reaction conditions (temperature, solvent, pH) to favor the desired reaction pathway. - Use highly pure starting materials to minimize the introduction of reactive impurities.[1] |
| Degradation of the product during workup or purification. | - Employ mild workup procedures and avoid prolonged exposure to harsh acidic or basic conditions. - Use appropriate purification techniques such as flash chromatography with a suitable stationary and mobile phase to effectively separate impurities. | |
| Difficulty in Purification | Co-elution of the product with impurities or starting materials during chromatography. | - Screen different solvent systems for column chromatography to improve separation. - Consider using a different stationary phase (e.g., a more polar or less polar silica gel). - Recrystallization from a suitable solvent system can be an effective final purification step. |
| Product instability on the chromatography column. | - Neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine in the mobile phase) if the product is acid-sensitive. - Perform the chromatography at a lower temperature if the product is thermally labile. | |
| Poor Peak Shape in HPLC Analysis | Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column overload. | - Reduce the concentration of the sample being injected. | |
| Secondary interactions with the stationary phase. | - Add a competing agent (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase. | |
| Inconsistent Analytical Results | Improper sample preparation. | - Ensure samples are fully dissolved and free of particulate matter before injection. - Use a validated and consistent dilution procedure. |
| Instrument variability. | - Perform regular system suitability tests to ensure the analytical equipment is functioning correctly.[2] | |
| Method not robust. | - Validate the analytical method for robustness by intentionally varying parameters such as mobile phase composition, pH, and temperature to assess the impact on results.[2] |
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What are the most critical parameters to control during the synthesis of FIAU? A1: The most critical parameters include the exclusion of moisture and air (by using anhydrous solvents and an inert atmosphere), precise temperature control, and the purity of the starting materials. The choice of fluorinating and iodinating agents, as well as the coupling strategy, are also crucial for achieving a good yield and purity.
-
Q2: I am observing a significant amount of the non-iodinated precursor after the iodination step. What should I do? A2: This indicates an incomplete reaction. You can try increasing the equivalents of the iodinating agent, extending the reaction time, or moderately increasing the reaction temperature. Ensure that your starting material is pure and that the solvent is appropriate for the chosen iodinating agent.
-
Q3: My purified FIAU appears to be degrading over time. How can I improve its stability? A3: FIAU, like many nucleoside analogs, can be sensitive to light, temperature, and pH. Store the purified compound at low temperatures (e.g., -20°C), protected from light, and in a dry state. For solutions, use buffered systems at a neutral pH and store frozen.
Analytical Validation
-
Q4: What are the key validation parameters I need to assess for my HPLC method for FIAU? A4: According to ICH guidelines, the key validation parameters for an impurity and assay method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]
-
Q5: How do I determine the specificity of my analytical method? A5: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by showing that the peak for FIAU is well-resolved from other peaks in the chromatogram of a sample containing these potential interferents. Forced degradation studies can be used to generate potential degradation products to test specificity.
-
Q6: What is the difference between LOD and LOQ? A6: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is a general guideline for the analysis of FIAU purity and for performing an assay.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for nucleoside analysis.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the FIAU sample in the initial mobile phase composition (95:5 Solvent A:Solvent B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of FIAU in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include those for the uracil proton, the anomeric proton, and other sugar protons.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Expected signals would correspond to the carbons of the uracil base and the deoxyribose sugar.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. A single signal is expected for the fluorine atom at the 2'-position of the sugar. The chemical shift will be characteristic of a secondary alkyl fluoride.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of FIAU (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization Mode: Both positive and negative ion modes can be used. In positive mode, the protonated molecule [M+H]⁺ is expected. In negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Expected Mass: The exact mass of FIAU (C₉H₁₀FIN₂O₅) is 371.9645. The observed mass should be within a few ppm of this value in a high-resolution mass spectrometer.
-
Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation patterns for nucleosides include the loss of the sugar moiety, leaving the protonated or deprotonated base.
Visualizations
Production Workflow for this compound (FIAU)
Caption: A logical workflow for the production and validation of FIAU.
Troubleshooting Decision Tree for Low FIAU Yield
Caption: A decision tree to troubleshoot low yield in FIAU synthesis.
References
Validation & Comparative
A Researcher's Guide to Validating 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods used to validate results from 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) assays. FIAU is a nucleoside analog that serves as a substrate for the Herpes Simplex Virus thymidine kinase (HSV-TK).[1][2][3] When cells are engineered to express the HSV-tk reporter gene, the encoded enzyme phosphorylates radiolabeled FIAU, effectively trapping the probe inside the cell.[1][4] This principle allows for non-invasive imaging of gene expression, cell trafficking, and therapeutic responses in living subjects using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).[5][6][7]
Quantitative Comparison of Validation Methods
Validating FIAU assay results involves cross-verification with methods that measure different aspects of the reporter gene expression pathway, from gene transcription to protein translation and function.
Table 1: Performance of Radiolabeled Probes in In Vitro HSV-tk Reporter Assays
This table summarizes the differential uptake of various radiolabeled probes in cells that express the HSV-tk gene (tk+) versus wild-type (tk-) cells, demonstrating the specificity of these probes.
| Probe | Cell Line | Time Point | Uptake Ratio (tk+ vs. tk-) | Reference |
| [¹⁴C]FIAU | HT-29 | 60 min | 49-fold higher | [8] |
| [¹⁴C]FIAU | HT-29 | 120 min | 43-fold higher | [8] |
| [³H]FEAU | HT-29 | 120 min | 121-fold higher | [8] |
| [¹⁸F]FIAU | MH3924A | 120 min | 25.5-fold higher | [3] |
| [¹⁸F]FEAU | RG2 | 120 min | 11.5-fold higher | [9] |
| [¹⁸F]FFEAU | RG2 | 120 min | 12.2-fold higher | [9] |
Table 2: Comparative In Vivo Performance in HSV-tk+ Tumor Models
This table presents data from animal studies, comparing probe accumulation in HSV-tk expressing tumors versus control tumors. Data is shown as Standardized Uptake Value (SUV), a quantitative measure of radiotracer uptake.
| Probe | Tumor Model | Time Point | SUV in tk+ Tumor (Mean ± SE) | SUV in Control Tumor (Mean ± SE) | Reference |
| [¹⁸F]FIAU | MH3924A xenograft | 150 min | 6.15 ± 1.58 | 0.47 ± 0.06 | [3] |
| [¹⁸F]FEAU | RG2 xenograft | 120 min | 3.3% ± 1.0% dose/cm³ | 0.28% ± 0.07% dose/cm³ | [9] |
| [¹⁴C]FIAU | HT-29 xenograft | 120 min | 15.48 ± 3.94 %ID/g | 2.31 ± 0.71 %ID/g | [8] |
Table 3: Methodological Comparison for Assay Validation
This table provides a qualitative overview of the primary FIAU assay and key validation techniques.
| Method | What It Measures | Key Advantage | Key Limitation | Throughput | In Vivo Capability |
| FIAU Uptake Assay / PET | HSV-TK enzymatic activity | Non-invasive, quantitative, suitable for in vivo imaging | Indirect measure of gene expression; potential for non-specific uptake | Low-Medium | Yes |
| Quantitative RT-PCR (qRT-PCR) | HSV-tk mRNA transcript levels | High sensitivity and specificity for gene transcription | Does not confirm protein expression or function | High | No (requires tissue) |
| Western Blot | HSV-TK protein expression and size | Confirms successful protein translation | Semi-quantitative, lower throughput, no functional data | Low | No (requires tissue) |
| Luciferase / Fluorescent Assays | Co-expressed reporter enzyme activity/protein | Provides an independent, often high-throughput, reporter system | Requires creation of dual-reporter constructs; different substrate kinetics | High | Yes (Bioluminescence/Fluorescence) |
Experimental Workflows and Logical Comparisons
Visualizing the experimental and logical flow can clarify how different validation methods support the primary assay.
Caption: Workflow for validating FIAU assay results.
Caption: Logical relationship of validation assays.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for performing FIAU assays and common validation experiments.
Protocol 1: In Vitro Radiolabeled FIAU Cell Uptake Assay
This protocol measures the accumulation of a radiolabeled probe (e.g., [¹⁴C]FIAU or [¹²⁵I]FIAU) in cultured cells expressing HSV-tk compared to control cells.
-
Cell Plating: Plate HSV-tk expressing cells and wild-type control cells in parallel into 24-well plates at a density of 1-2 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.
-
Preparation of Probe: Dilute the radiolabeled FIAU probe in pre-warmed cell culture medium to a final concentration of 0.1-1.0 µCi/mL.
-
Incubation: Remove the existing medium from the wells. Add 0.5 mL of the medium containing the radiolabeled probe to each well.
-
Uptake: Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 30, 60, and 120 minutes).
-
Washing: Aspirate the radioactive medium. Wash the cells three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular probe.
-
Cell Lysis: Add 0.5 mL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 20 minutes at room temperature to lyse the cells.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Measure the radioactivity using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ¹⁴C or ³H).
-
In parallel, determine the protein concentration of the lysate from separate, non-radioactive wells using a BCA or Bradford assay.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration (e.g., counts per minute per microgram of protein). Calculate the ratio of uptake in HSV-tk+ cells versus control cells.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for HSV-tk mRNA Expression
This protocol quantifies the level of HSV-tk messenger RNA, providing a direct measure of gene transcription.[10]
-
RNA Extraction:
-
Harvest approximately 1-2 x 10⁶ cells (or ~20-30 mg of tissue).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).[10]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing: 1-2 µL of cDNA, forward and reverse primers specific for the HSV-tk gene, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Set up parallel reactions for a housekeeping gene (e.g., GAPDH, ACTB) to be used for normalization.
-
-
qPCR Cycling: Perform the qPCR on a real-time PCR detection system with typical cycling conditions: an initial denaturation step (e.g., 95°C for 5-10 min), followed by 40 cycles of denaturation (95°C for 30s) and annealing/extension (60°C for 30s).[10]
-
Data Analysis: Determine the cycle threshold (Ct) values for both the HSV-tk gene and the housekeeping gene. Calculate the relative expression of HSV-tk mRNA using the ΔΔCt method.
Protocol 3: Western Blot for HSV-TK Protein Detection
This protocol confirms the translation of HSV-tk mRNA into protein.[10][11]
-
Protein Extraction:
-
Lyse cell pellets or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size on a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSV-TK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Confirm the presence of a band at the expected molecular weight for HSV-TK (~45 kDa). A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. FIAU: From reporter gene imaging to imaging of bacterial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU) as an ex vivo bacterial detection agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. HSV1-TK/GFP/Fluc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of 2'-deoxy-2'-[(18)F]fluoro-5-iodo-1-beta-D-arabinofuranosyluracil ([18F]FIAU) and 2'-deoxy-2'-[18F]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil ([18F]FEAU) as markers for suicide gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Titration of Variant HSV1-tk Gene Expression to Determine the Sensitivity of 18F-FHBG PET Imaging in a Prostate Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) vs. 5-iodo-2'-deoxyuridine (IdU)
In the landscape of antiviral and antineoplastic research, the comparative evaluation of nucleoside analogs is paramount for the development of effective therapeutic agents. This guide provides a detailed, data-driven comparison of two such analogs: 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) and 5-iodo-2'-deoxyuridine (IdU). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral activity, and cytotoxicity, supported by experimental data and protocols.
At a Glance: FIdU vs. IdU
| Feature | This compound (FIdU) | 5-iodo-2'-deoxyuridine (IdU) |
| Chemical Structure | A uridine analog with a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5th position of the uracil base.[1] | A thymidine analog where the 5-methyl group is replaced by an iodine atom.[2][3] |
| Primary Indication | Investigated for antitumor and potential antiviral activities.[4] | Primarily used as a topical antiviral agent for herpes simplex virus (HSV) keratitis.[5][6] |
| Mechanism of Action | Acts as a purine nucleoside analog, inhibiting DNA synthesis and inducing apoptosis.[4] | Competitively inhibits phosphorylases and, after conversion to its triphosphate form, is incorporated into viral DNA in place of thymidine, leading to dysfunctional DNA and inhibition of replication.[2][5] |
Antiviral Activity: A Quantitative Comparison
Direct comparative studies evaluating the antiviral efficacy of FIdU and IdU in the same experimental setup are limited. However, by collating data from various sources, a comparative picture can be constructed.
Key Findings:
-
Idoxuridine (IdU) has demonstrated activity against Herpes Simplex Virus (HSV). In one study, the IC50 value of IdU against feline herpesvirus was reported to be 4.3 μM.[2] Another study highlighted that HSV-1 is more sensitive to IdU than HSV-2 in certain cell cultures.
| Compound | Virus | Cell Line | IC50 / ED50 (µM) | Reference |
| 5-iodo-2'-deoxyuridine (IdU) | Feline Herpesvirus | Not Specified | 4.3 | [2] |
| 1-(2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine (FMAU) | HSV-1 | Vero | 0.5 - 0.78 | [7] |
Cytotoxicity Profile
Understanding the toxicity of these compounds to host cells is crucial for determining their therapeutic index.
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| 5-iodo-2'-deoxyuridine (IdU) | Not Specified | Not Specified | Potentiated lethal properties in human bladder cancer cells.[8] | [8] |
| This compound (FIdU) | Not Specified | Not Specified | No direct data available. |
Mechanism of Action: A Visualized Pathway
Both FIdU and IdU exert their effects by interfering with nucleic acid synthesis, albeit through potentially different detailed interactions with cellular and viral enzymes.
5-iodo-2'-deoxyuridine (IdU) Mechanism of Action
IdU, as a thymidine analog, is phosphorylated by cellular and viral thymidine kinases to its monophosphate, diphosphate, and ultimately triphosphate form (IdUTP). IdUTP then competes with deoxythymidine triphosphate (dTTP) for incorporation into viral DNA by viral DNA polymerase. Once incorporated, the presence of the bulky iodine atom disrupts base pairing and the overall DNA structure, leading to inhibition of viral replication.[5]
Caption: Intracellular activation and mechanism of action of 5-iodo-2'-deoxyuridine (IdU).
Putative Mechanism of this compound (FIdU)
While the precise comparative details are not fully elucidated, FIdU, as a purine nucleoside analog, is expected to follow a similar activation pathway involving phosphorylation. The presence of the 2'-fluoro group can significantly influence the sugar pucker conformation of the nucleoside, potentially affecting its interaction with polymerases and its incorporation into DNA, ultimately leading to the inhibition of DNA synthesis and induction of apoptosis.[4]
Caption: Postulated mechanism of action for this compound (FIdU).
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are standard methodologies for assessing antiviral activity and cytotoxicity.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Workflow:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells for HSV) in multi-well plates and incubate until confluent.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period (e.g., 1 hour).
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compounds (FIdU and IdU).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: Determine the concentration of each compound that reduces the number of plaques by 50% compared to a no-drug control.[8][9]
Caption: Workflow for a typical Plaque Reduction Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (FIdU and IdU) for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to untreated controls is determined.[2][4][10]
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
Both this compound (FIdU) and 5-iodo-2'-deoxyuridine (IdU) are important nucleoside analogs with established or potential therapeutic applications. IdU has a well-documented history as a topical antiviral agent against HSV. The introduction of a 2'-fluoro group in FIdU is a key structural modification that warrants further investigation to fully characterize its antiviral and cytotoxic profile.
Direct comparative studies are essential to definitively determine the relative potency and therapeutic index of FIdU versus IdU. Researchers are encouraged to utilize standardized protocols, such as those outlined above, to generate robust and comparable data. Such studies will be invaluable in guiding the future development of more effective and safer nucleoside analog-based therapies.
References
- 1. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]
- 2. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 3. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Activity of 1-(2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine against herpes simplex virus in cell cultures and rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. These molecules, structural mimics of natural nucleosides, interfere with critical cellular processes such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. Among these, 2'-Deoxy-2'-fluoro-5-iodouridine (FIU), also known as Fialuridine (FIAU), has been a subject of significant research. This guide provides an objective comparison of FIU with other key nucleoside analogs, including Idoxuridine, Trifluridine, Brivudine, 5-Fluorouracil (5-FU), and Gemcitabine. The comparison focuses on their performance, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Data Presentation: Antiviral and Anticancer Activity
The following tables summarize the in vitro efficacy and cytotoxicity of FIU and its counterparts. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Antiviral Activity of Nucleoside Analogs
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (FIU/FIAU) | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.90[1] | 344.3 (in HepG2)[1] | 382.6[1] |
| Human Cytomegalovirus (HCMV) | - | Potent inhibitor | Low cytotoxicity[1] | - | |
| Idoxuridine | Herpes Simplex Virus Type 1 (HSV-1) | - | - | - | Active against HSV-1 and VZV[2] |
| Trifluridine | Herpes Simplex Virus Type 1 (HSV-1) (Acyclovir-susceptible strains) | Vero | 3.07 ± 0.36 to 12.52 ± 0.61[3] | 0.99 ± 0.01[3] | Low |
| Herpes Simplex Virus Type 1 (HSV-1) (Acyclovir-resistant strain) | Vero | 15.40 ± 3.17[3] | 0.99 ± 0.01[3] | Very Low | |
| Brivudine | Varicella-Zoster Virus (VZV) | - | Highly potent (200-1000 fold lower than acyclovir)[4] | - | High selectivity |
| Herpes Simplex Virus Type 1 (HSV-1) | - | Potent inhibitor | - | High selectivity | |
| (2'S)-2'-deoxy-2'-C-methyl-5-iodouridine (SMIU) (a derivative of FIU) | Herpes Simplex Virus Type 1 (HSV-1) | RPMI 8226 | - | - | Potent activity[5] |
| Varicella-Zoster Virus (VZV) | RPMI 8226 | - | - | Potent activity[5] |
Table 2: Comparative Anticancer Activity of Nucleoside Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Fluorouracil (5-FU) | Mia-PaCa-2 (Pancreatic) | 4.63[6] |
| AsPC-1 (Pancreatic) | 3.08[6] | |
| Capan-1 (Pancreatic) | 0.22[6] | |
| Gemcitabine | MiaPaca-2 (Pancreatic) | 10.3 ± 1.1[7] |
| Panc-1 (Pancreatic) | 6.1 ± 1.03[7] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This method is a standard for quantifying the efficacy of antiviral compounds.
a. Cell Seeding:
-
Culture a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 24-well plate to form a confluent monolayer.
b. Virus Infection and Compound Treatment:
-
Infect the cell monolayer with a known titer of the virus for 1 hour to allow for viral adsorption.[8]
-
After incubation, remove the virus inoculum and add fresh culture medium containing serial dilutions of the test compound (e.g., FIU, Idoxuridine, etc.).[8] A negative control (virus-infected cells with no compound) and a cell control (uninfected cells) are included.
c. Overlay and Incubation:
-
After a further incubation period, an overlay medium (e.g., containing carboxymethyl cellulose or agar) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[9][10]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
d. Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet to visualize the plaques.[9]
-
Count the number of plaques in each well.
e. IC50 Calculation:
-
The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control.
-
The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.[8]
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Seeding:
-
Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
b. Compound Incubation:
-
Treat the cells with various concentrations of the test compound for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
c. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
d. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
e. CC50 Calculation:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration and performing a non-linear regression analysis.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many nucleoside analogs, including FIU, involves their conversion to active triphosphate forms, which then interfere with viral or cellular DNA synthesis.
General Mechanism of Action for Pyrimidine Nucleoside Analogs
The following diagram illustrates the general activation and inhibitory pathway of pyrimidine nucleoside analogs like FIU, Idoxuridine, Trifluridine, and Brivudine against DNA viruses.
Caption: General activation pathway of pyrimidine nucleoside analogs.
Mechanism Description: Most pyrimidine nucleoside analogs are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[2][11][12][13] This phosphorylation can be initiated by viral-specific enzymes, such as thymidine kinase (TK) in the case of herpesviruses, which contributes to their selectivity.[11][14] Subsequent phosphorylations are carried out by host cellular kinases. The resulting triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase.[11][12][13] It can be incorporated into the growing viral DNA chain, leading to chain termination or the production of dysfunctional viral genomes, ultimately inhibiting viral replication.[11][12][13]
Experimental Workflow for Antiviral Screening
The logical flow of an in vitro antiviral drug screening process is depicted below.
Caption: A typical workflow for in vitro antiviral drug screening.
Conclusion
This compound (FIU/FIAU) demonstrates potent and selective antiviral activity, particularly against Hepatitis B Virus, with a high selectivity index.[1] Its mechanism of action aligns with other pyrimidine nucleoside analogs, requiring intracellular phosphorylation to an active form that inhibits viral DNA synthesis. While direct, comprehensive comparative data with other analogs in a single study is limited, the available information suggests that FIU is a promising candidate for further investigation. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of antiviral and anticancer drug development, facilitating a deeper understanding of the comparative performance and mechanisms of these important therapeutic agents. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety of FIU against a broader range of viruses and cancer types.
References
- 1. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of Idoxuridine: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Brivudine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 13. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
2'-Deoxy-2'-fluoro-5-iodouridine: A Potent Antiviral in Herpesvirus Research
An In-depth Comparison with Acyclovir and Ganciclovir
In the landscape of antiviral research, particularly in the quest for effective therapeutics against herpesviruses, nucleoside analogs have long been a cornerstone. Among these, 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU), and its close analog 2'-fluoro-5-iodoarabinofuranosyluracil (FIAU), have demonstrated significant promise. This guide provides a comprehensive comparison of FIdU/FIAU with the widely used antiviral drugs, acyclovir and ganciclovir, offering researchers, scientists, and drug development professionals a detailed overview of its advantages, supported by experimental data.
Superior Antiviral Potency: A Head-to-Head Comparison
Experimental data, primarily from in vivo studies, suggests that FIAU exhibits antiviral potency greater than or comparable to acyclovir against certain herpesviruses. A key study demonstrated the relative in vivo potency of several nucleoside analogs against herpes simplex virus type 2 (HSV-2) in mice, establishing the following order of efficacy: FMAU (2'-fluoro-5-methyl-ara-U) was significantly more potent than FIAC (2'-fluoro-5-iodo-ara-C) and FIAU, which were in turn more potent than acyclovir and vidarabine.[1][2]
While direct head-to-head in vitro studies comparing FIdU/FIAU against a comprehensive panel of herpesviruses with acyclovir and ganciclovir are limited, the available data indicates a strong potential for FIdU/FIAU in antiviral therapy. The following table summarizes the available 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies. It is important to note that direct comparison of these values should be approached with caution, as they were not all generated within a single study under identical experimental conditions.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| FIAU | HSV-1 | Vero | Not explicitly found | >100 | Not available |
| HSV-2 | Vero | Not explicitly found | >100 | Not available | |
| HCMV | Human Skin Fibroblasts | 0.6 | 8 | 13.3 | |
| Acyclovir | HSV-1 | Vero | ~0.1-1.0 | >300 | >300 |
| HSV-2 | Vero | ~1.0-5.0 | >300 | >60 | |
| HCMV | - | Ineffective | - | - | |
| Ganciclovir | HSV-1 | - | Comparable to Acyclovir | - | - |
| HSV-2 | - | Comparable to Acyclovir | - | - | |
| HCMV | Human Foreskin Fibroblasts | ~0.5-2.5 | >20 | >8 |
Mechanism of Action: Targeting Viral DNA Replication
Like acyclovir and ganciclovir, FIdU/FIAU functions as a nucleoside analog that targets viral DNA replication. The proposed mechanism involves the following key steps:
-
Phosphorylation: FIdU/FIAU is first phosphorylated by a virus-encoded thymidine kinase (TK). This initial phosphorylation step is crucial for its selectivity, as the viral enzyme is much more efficient at activating the drug than cellular kinases.[1][2]
-
Conversion to Triphosphate: Cellular enzymes then further phosphorylate the monophosphate form to the active triphosphate metabolite.
-
Inhibition of Viral DNA Polymerase: The triphosphate form of FIdU/FIAU acts as a competitive inhibitor of the viral DNA polymerase, being incorporated into the growing viral DNA chain.
-
Chain Termination: The incorporation of the modified nucleotide leads to the termination of DNA chain elongation, thus halting viral replication.
The following diagram illustrates the general pathway of herpesvirus DNA replication and the point of inhibition by nucleoside analogs like FIdU.
References
Comparative Efficacy of 2'-Deoxy-2'-fluoro-5-iodouridine and Other Antivirals: A Guide for Researchers
A detailed analysis of the in vitro antiviral activity of 2'-Deoxy-2'-fluoro-5-iodouridine and its analogs, benchmarked against established antiviral agents. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Introduction
The quest for potent and selective antiviral agents remains a cornerstone of infectious disease research. Nucleoside analogs, a class of compounds that mimic natural nucleosides, have proven to be a highly successful strategy in antiviral drug development. These molecules can interfere with viral replication by inhibiting key viral enzymes, primarily DNA or RNA polymerases. This guide focuses on the comparative efficacy of this compound (FIU) and its closely related analog, 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC), against other widely used antiviral drugs such as Acyclovir, Ganciclovir, Cidofovir, and Foscarnet.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of antiviral compounds is typically quantified by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death, is determined to assess the compound's safety profile. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with higher values indicating greater selectivity for viral targets over host cells.
The following tables summarize the available quantitative data for the antiviral activity of FIAC (as a close analog to FIU) and other antivirals against Herpes Simplex Virus Type 1 (HSV-1) and Human Cytomegalovirus (HCMV).
Table 1: Comparative Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| FIAC | KOS | Multiple | 0.004 - 0.2[1] | >20 | >100 |
| Acyclovir | KOS | Multiple | 0.01 - 2[1] | >300 | >150 |
| Acyclovir | - | Vero | ~1.14[2] | >300 | >263 |
| Acyclovir | - | Baby Hamster Kidney (BHK) | 0.85[2] | Not Reported | Not Reported |
| Acyclovir | - | Keratinocytes | 67.7 ± 18.2[2] | >600 | >8.8 |
| Acyclovir | - | Fibroblasts | 0.40 ± 0.2[2] | >600 | >1500 |
Table 2: Comparative Antiviral Activity against Human Cytomegalovirus (HCMV)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| FIAC | - | Human Skin Fibroblasts | 0.6[3] | 8[3] | 13.3 |
| Ganciclovir | - | - | - | - | - |
| Cidofovir | - | - | - | - | - |
| Foscarnet | - | - | - | - | - |
Note: Data for Ganciclovir, Cidofovir, and Foscarnet against HCMV are not presented in a directly comparable format in the search results. Their efficacy is well-established in clinical practice.
Mechanism of Action: Inhibition of Viral DNA Synthesis
This compound and its analogs, like other nucleoside analogs, exert their antiviral effect by targeting the viral DNA replication process. The mechanism involves a multi-step activation pathway within the host cell, leading to the inhibition of the viral DNA polymerase.
The process begins with the entry of FIU into the infected host cell. Inside the cell, it is phosphorylated by viral and/or host cell kinases to its monophosphate form. Subsequent phosphorylations by host kinases convert it to the diphosphate and finally to the active triphosphate form. This active metabolite then competes with the natural deoxyuridine triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of the modified nucleotide leads to chain termination, thereby halting viral DNA replication.
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity is crucial for the evaluation of new therapeutic agents. The following are detailed methodologies for key experiments cited in this guide.
Plaque Reduction Assay (for determining IC50)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Antiviral compound
-
Cell culture medium
-
Semi-solid overlay medium (e.g., methylcellulose or agarose)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and allow them to grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Infection: Infect the cell monolayers with a standardized amount of virus (multiplicity of infection, MOI).
-
Treatment: After a viral adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compound.
-
Overlay: Cover the cells with a semi-solid overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
Fixation and Staining: Fix the cells with a suitable fixative and then stain with a dye that stains viable cells, leaving the viral plaques as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (for determining CC50)
This assay measures the toxicity of the antiviral compound to the host cells.
Materials:
-
Host cell line
-
Antiviral compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Solubilization solution (if using MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the antiviral compound to the wells. Include cell-only controls (no compound) and blank controls (no cells).
-
Incubation: Incubate the plate for a duration similar to the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add a cell viability reagent to each well. These reagents typically measure metabolic activity, which correlates with the number of viable cells.
-
Incubation and Reading: After an appropriate incubation period with the reagent, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data indicates that 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC), a close structural analog of this compound (FIU), demonstrates potent antiviral activity against both HSV-1 and HCMV.[1][3] Notably, against HSV-1, FIAC exhibits greater potency than the widely used antiviral drug, acyclovir.[1] The mechanism of action for these fluorinated nucleoside analogs involves the inhibition of viral DNA synthesis, a hallmark of this class of antivirals. The provided experimental protocols for plaque reduction and cytotoxicity assays offer a standardized framework for researchers to further evaluate the efficacy and safety of FIU and other novel antiviral candidates. Further studies are warranted to determine the specific IC50 and CC50 values for FIU against a broader range of viruses and in various cell lines to fully elucidate its therapeutic potential.
References
Comparative Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) and its Alternatives with Supporting Experimental Data.
This guide provides a comprehensive cross-validation of experiments utilizing this compound (FIU), a synthetic nucleoside analog with significant applications in antiviral, anticancer, and molecular imaging research. By objectively comparing its performance with contemporary alternatives and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
I. Antiviral Activity: Hepatitis B Virus (HBV)
FIU has demonstrated potent antiviral activity against the Hepatitis B virus. Its mechanism of action involves the inhibition of viral replication. A key alternative in this field is Clevudine (L-FMAU), another nucleoside analog used in the treatment of chronic HBV.
Data Presentation: In Vitro Anti-HBV Efficacy
The following table summarizes the in vitro efficacy of FIU and Clevudine against Hepatitis B Virus.
| Compound | Cell Line | IC50 / EC50 (µM) | TC50 (µM) | Selectivity Index (TC50/IC50) | Citation(s) |
| This compound (FIU) | Human Hepatoblastoma (HBV-transfected) | 0.90 | 344.3 | 382.6 | [1] |
| Clevudine (L-FMAU) | HepG2.2.15 | 0.1 | >100 | >1000 | [2] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. TC50 (half-maximal toxic concentration) is a measure of a drug's toxicity. The Selectivity Index is a ratio that measures the window between antiviral activity and cytotoxicity. A higher selectivity index is desirable. The data for FIU and Clevudine were obtained from different studies and cell lines, which should be considered when making a direct comparison.
Experimental Protocol: In Vitro Anti-HBV Assay
This protocol outlines a general procedure for determining the in vitro antiviral activity of compounds against HBV using a cell-based assay with real-time PCR quantification of viral DNA.
1. Cell Culture:
-
The HepG2.2.15 cell line, which stably expresses the Hepatitis B virus, is a commonly used model.[2]
-
Cells are maintained in an appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selective agent (e.g., G418).
2. Compound Treatment:
-
Seed HepG2.2.15 cells in 96-well plates at a predetermined density to achieve sub-confluency at the time of analysis.
-
After cell attachment, the culture medium is replaced with a medium containing serial dilutions of the test compounds (e.g., FIU, Clevudine).
-
Appropriate controls are included: untreated infected cells (virus control), uninfected cells (cell control), and a known active drug (positive control).
3. Incubation:
-
The treated cells are incubated for a defined period (e.g., 6-9 days), with media and compound changes every 2-3 days.
4. Quantification of HBV DNA:
-
After incubation, the cell culture supernatant is collected.
-
Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.
-
The amount of extracellular HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay.[3][4][5][6][7]
-
The IC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50% compared to the untreated virus control.
5. Cytotoxicity Assay (e.g., MTT Assay):
-
In parallel, the cytotoxicity of the compounds is assessed in the same cell line.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.[8][9][10]
-
Cells are treated with the compounds for the same duration as the antiviral assay.
-
MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are solubilized.
-
The absorbance is measured spectrophotometrically, and the TC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway: FIU Antiviral Mechanism
Caption: Intracellular phosphorylation of FIU and subsequent inhibition of HBV DNA polymerase.
II. Anticancer Activity: Colorectal Cancer
2'-Deoxy-5-fluorouridine (FdUrd), a compound structurally and functionally similar to FIU, has been evaluated for its anticancer properties, particularly in colorectal cancer. It is often compared to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).
Data Presentation: In Vitro Anticancer Efficacy
The following table presents a comparison of the in vitro anticancer activity of FdUrd and 5-FU in human colorectal cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| 5-Fluorouracil (5-FU) | Caco-2 | 105 | [11] |
| 5-Fluorouracil (5-FU) | HT-29 | ~11-26 (varies by study) | [12] |
| Floxuridine (FdUrd) | Murine Tumor Lines | 5-32 | [6] |
| Floxuridine (FdUrd) | Human Pancreatic Cancer Lines | 30-210 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of anticancer compounds on colorectal cancer cell lines.
1. Cell Culture:
-
Human colorectal cancer cell lines such as Caco-2 and HT-29 are commonly used.
-
Cells are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with FBS and antibiotics.
2. Compound Treatment:
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
After overnight incubation for cell attachment, treat the cells with a range of concentrations of the test compounds (e.g., FdUrd, 5-FU).
3. Incubation:
-
Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.
4. Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Logical Relationship: FdUrd vs. 5-FU in Cancer Therapy
Caption: Metabolic activation of FdUrd and 5-FU to inhibit DNA synthesis.
III. Molecular Imaging: PET Imaging of HSV1-tk Gene Expression
Radiolabeled FIU, particularly [¹⁸F]FIAU, is a key probe for Positron Emission Tomography (PET) imaging of Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) reporter gene expression. This non-invasive imaging technique is crucial for monitoring gene therapy and cell trafficking. Several alternative probes have been developed and compared with [¹⁸F]FIAU.
Data Presentation: Comparison of PET Probes for HSV1-tk Imaging
The table below compares the performance of [¹⁸F]FIAU with other commonly used PET probes for imaging HSV1-tk gene expression in preclinical models.
| PET Probe | Cell Line | In Vitro Uptake Ratio (tk+/tk-) | In Vivo Tumor Uptake (%ID/g) | Citation(s) |
| [¹⁸F]FIAU | C6tk | 10.3 (at 2h) | - | |
| [¹⁸F]FEAU | C6tk | 84.5 (at 2h) | - | |
| [¹⁸F]FMAU | HT-29tk+ | 14-16 fold higher than tk- | 3.7-5.5 fold higher than tk- | [3] |
| [¹⁸F]FHBG | HT-29tk+ | 9-13 fold higher than tk- | 4.2-12.6 fold higher than tk- | [3] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue, a common measure in biodistribution studies. Higher uptake ratios and tumor uptake values generally indicate better performance of the PET probe. The data is compiled from different studies and direct comparisons should be made with caution.
Experimental Protocol: MicroPET Imaging of HSV1-tk Expression in Mice
This protocol provides a generalized procedure for in vivo PET imaging of HSV1-tk reporter gene expression in a tumor xenograft mouse model.
1. Animal Model:
-
Athymic nude mice are commonly used.
-
Tumor xenografts are established by subcutaneously injecting cancer cells stably expressing the HSV1-tk gene (e.g., U87MG-tk) into one flank and wild-type cells (e.g., U87MG) into the contralateral flank as a control.
2. Radiotracer Administration:
-
The mice are anesthetized (e.g., with isoflurane).
-
The ¹⁸F-labeled PET probe (e.g., [¹⁸F]FIAU, [¹⁸F]FEAU) is administered via tail vein injection. The typical injected dose is around 3.7-7.4 MBq (100-200 µCi) per mouse.
3. PET Imaging:
-
At a specified time point post-injection (e.g., 1, 2, or 4 hours), the mouse is placed in a microPET scanner.
-
A static or dynamic scan is acquired over a set duration (e.g., 10-30 minutes).
-
A CT scan is often performed for anatomical co-registration.
4. Image Analysis:
-
The PET images are reconstructed.
-
Regions of interest (ROIs) are drawn over the tumors and other relevant organs on the co-registered PET/CT images.
-
The tracer uptake in the ROIs is quantified and typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
5. Biodistribution Analysis (Optional):
-
After the final imaging session, the mice are euthanized.
-
Tumors and major organs are excised, weighed, and their radioactivity is measured using a gamma counter.
-
The biodistribution of the radiotracer is calculated and expressed as %ID/g.
Experimental Workflow: PET Imaging of Reporter Gene Expression
Caption: Workflow for PET imaging of HSV1-tk reporter gene expression in a mouse model.
References
- 1. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomica.uaslp.mx [genomica.uaslp.mx]
- 4. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 5. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iranlab.net [iranlab.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
For Researchers, Scientists, and Drug Development Professionals
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a nucleoside analog that has demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and various herpesviruses. It has also been utilized as a positron emission tomography (PET) imaging agent for monitoring herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression. However, the clinical development of FIAU for antiviral therapy was halted due to severe mitochondrial toxicity, leading to lactic acidosis and liver failure in some patients.[1][2] This guide provides a comprehensive comparison of alternative compounds to FIAU for both antiviral and PET imaging applications, supported by experimental data and detailed methodologies.
Antiviral Alternatives to FIAU
A variety of nucleoside and nucleotide analogs have been developed as antiviral agents, offering alternatives to FIAU with improved safety profiles. The following tables summarize the in vitro efficacy and cytotoxicity of key alternatives against common viral targets.
Comparative Antiviral Activity Against Herpes Simplex Virus (HSV)
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| FIAU | HCMV | > FIAC, < FMAU | - | - | [3] |
| FIAC | HCMV | Most Potent | High | High | [3] |
| FMAU | HCMV | > FIAU, < Acyclovir | - | - | [3] |
| Acyclovir | HSV-1 | 0.40 - 1.59 | 92.91 | >58 - >232 | [4] |
| Ganciclovir (DHPG) | HSV-1 | 0.40 - 1.59 | 92.91 | >58 - >232 | [4] |
| Cidofovir | FHV-1 | 21.5 | >100 | >4.7 | [5] |
| Brivudine (BVDU) | HCMV | Least Potent | - | - | [3] |
Note: Data for different compounds are often from separate studies and may not be directly comparable due to variations in cell lines and assay conditions. IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro. The Selectivity Index (SI) is calculated as CC50/IC50.
Comparative Antiviral Activity Against Hepatitis B Virus (HBV)
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| FIAU | - | - | - | [1] |
| Lamivudine | - | - | - | [6] |
| Entecavir | Most Potent | - | - | [7] |
| Tenofovir | Most Potent | - | - | [7] |
| Adefovir | - | - | - | [6] |
Note: Direct comparative IC50 and CC50 values for FIAU against modern HBV antivirals are limited due to its toxicity. The relative potency is inferred from clinical and preclinical studies.
PET Imaging Alternatives to FIAU
Several radiolabeled nucleoside analogs have been developed for PET imaging of HSV1-tk gene expression, a critical tool in gene therapy and virology research.
Comparative Performance of PET Imaging Agents for HSV1-tk Gene Expression
| Probe | Tumor Uptake (%ID/g at 2h) | Tumor-to-Background Ratio (at 2h) | Key Characteristics | Reference |
| [¹²⁴I]FIAU | 2.5 | 4.9 | High tumor retention, but long half-life of ¹²⁴I can be a limitation. | [8] |
| [¹⁸F]FIAU | 4.2 | 11.2 | Higher tumor-to-background ratio at 2h compared to [¹²⁴I]FIAU. | [8] |
| [¹⁸F]FEAU | 3.3% dose/cm³ | 11.5 | Considered a top contender for 1-4h PET imaging paradigms. | [9] |
| [¹⁸F]FHBG | 0.074 | Low | Lower accumulation in HSV1-tk expressing cells compared to FIAU. | [10] |
| [¹⁸F]FHPG | 0.023 | Low | Significantly lower specific accumulation than FIAU. | [11] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Tumor-to-background ratios can vary based on the background region selected.
Experimental Protocols
In Vitro Antiviral Assay: Plaque Reduction Assay for HSV
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a monolayer of Vero cells (or another susceptible cell line) in 6-well or 12-well plates and incubate overnight to reach confluence.[12][13]
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Aspirate the cell culture medium and infect the cell monolayers with a known titer of HSV-1 or HSV-2 for 1-2 hours at 37°C to allow for viral adsorption.[12]
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a substance to immobilize the virus (e.g., methylcellulose).[12]
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.[14]
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet to visualize the plaques.[14] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
In Vitro Antiviral Assay for HBV using HepG2.2.15 Cells
This assay measures the inhibition of HBV DNA replication in a stable cell line that constitutively produces HBV particles.
Methodology:
-
Cell Culture: Culture HepG2.2.15 cells in appropriate medium.
-
Treatment: Seed the cells in multi-well plates and treat with various concentrations of the test compounds for a specified period (e.g., 6 days), with media and compound changes every 2-3 days.[15]
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
HBV DNA Extraction: Extract HBV DNA from the supernatant.[15]
-
HBV DNA Quantification: Quantify the amount of HBV DNA using real-time PCR.[15]
-
Data Analysis: Determine the IC50 value by calculating the compound concentration that reduces the amount of extracellular HBV DNA by 50% compared to untreated controls.
Mitochondrial Toxicity Assay: DNA Polymerase Gamma (Pol γ) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of mitochondrial DNA polymerase gamma, a key factor in FIAU-induced toxicity.
Methodology:
-
Enzyme and Substrate Preparation: Use purified recombinant human DNA polymerase gamma. The assay mixture contains a DNA template/primer, dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and the test compound at various concentrations.[16]
-
Reaction Initiation: Initiate the polymerization reaction by adding the enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Quantification: Measure the incorporation of the radiolabeled dNTP into the newly synthesized DNA. This can be done by spotting the reaction mixture onto DE81 ion-exchange filter paper, washing away unincorporated nucleotides, and measuring the radioactivity of the filter paper using a scintillation counter.
-
Data Analysis: Determine the inhibitory concentration (IC50 or Ki) of the test compound on DNA polymerase gamma activity.
Mechanism of Action and Toxicity Pathways
Antiviral Mechanism of Action of Nucleoside Analogs
The antiviral activity of FIAU and its alternatives stems from their ability to act as chain terminators during viral DNA synthesis.
Caption: Antiviral mechanism of nucleoside analogs.
Nucleoside analogs like FIAU are phosphorylated to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[17][18] Once incorporated, these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[19]
Mitochondrial Toxicity Pathway of FIAU
The severe toxicity of FIAU is attributed to its interaction with the mitochondrial DNA polymerase gamma (Pol γ).
Caption: Mitochondrial toxicity pathway of FIAU.
FIAU, after being converted to its triphosphate form in the cell, can be recognized as a substrate by the mitochondrial DNA polymerase gamma.[20] This leads to the inhibition of mitochondrial DNA replication, resulting in mtDNA depletion, mitochondrial dysfunction, and ultimately, cellular toxicity, which manifests as lactic acidosis and organ failure.[2][20]
Conclusion
The severe mitochondrial toxicity associated with FIAU underscores the critical importance of thorough preclinical safety assessment for nucleoside analogs. For antiviral applications, compounds such as entecavir and tenofovir have emerged as highly effective and safer alternatives for the treatment of HBV, while acyclovir, ganciclovir, and their prodrugs remain mainstays for herpesvirus infections. In the realm of PET imaging, [¹⁸F]FEAU has shown promise as a superior alternative to [¹²⁴I]FIAU for imaging HSV1-tk gene expression, offering better imaging characteristics and a more favorable radionuclide profile. The selection of an appropriate alternative will depend on the specific application, balancing efficacy with a comprehensive understanding of the compound's safety profile.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and selectivity of some nucleoside analogs as anti-human cytomegalovirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Evaluation of Three Regimens of Treatment of Chronic Hepatitis B: Tenofovir, Entecavir and Combination of Lamivudine and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of [18F]FHPG and [124/125I]FIAU for imaging herpes simplex virus type 1 thymidine kinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 13. Plaquing of Herpes Simplex Viruses [jove.com]
- 14. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Human DNA Polymerase Gamma Assay [profoldin.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Pyrimidine Nucleosides in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of key fluorinated pyrimidine nucleosides used in oncology. We delve into their mechanisms of action, clinical efficacy, resistance pathways, and provide supporting experimental data to aid in research and development.
Introduction to Fluorinated Pyrimidine Nucleosides
Fluorinated pyrimidine nucleosides are a cornerstone of chemotherapy for various solid tumors, particularly colorectal, breast, and gastric cancers. These antimetabolite drugs exert their cytotoxic effects by interfering with DNA and RNA synthesis, ultimately leading to cell death. This guide focuses on a comparative analysis of three prominent agents: 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the combination drug Trifluridine/Tipiracil (TAS-102).
Mechanisms of Action
The anticancer activity of fluorinated pyrimidine nucleosides stems from their ability to be metabolized into active compounds that disrupt cellular processes.
5-Fluorouracil (5-FU): 5-FU is an analog of uracil.[1] It is converted intracellularly into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][3] The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), resulting in DNA damage.
-
Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function.[3][4]
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA strand breaks.[3]
Capecitabine: Capecitabine is an orally administered prodrug of 5-FU. It is converted to 5-FU in a three-step enzymatic process, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase. This tumor-selective activation is designed to increase efficacy and reduce systemic toxicity compared to intravenous 5-FU administration.
Trifluridine/Tipiracil (TAS-102): This oral combination agent consists of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase (TP) inhibitor.[5]
-
Trifluridine: After phosphorylation, trifluridine is incorporated into DNA, leading to DNA dysfunction and strand breaks.[6]
-
Tipiracil: Tipiracil prevents the degradation of trifluridine by thymidine phosphorylase, thereby increasing the bioavailability of trifluridine.[5][7] This mechanism of action is distinct from 5-FU, as its primary cytotoxic effect is through DNA incorporation rather than TS inhibition.[6]
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic activity of fluorinated pyrimidine nucleosides is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the drug concentration required to inhibit the growth of 50% of a cell population and is a key metric for comparing the potency of anticancer agents.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| 5-Fluorouracil | HCT-116 | Colorectal Cancer | 11.3 | 72 |
| HT-29 | Colorectal Cancer | 11.25 | 120 | |
| MCF-7 | Breast Cancer | 1.3 | 48 | |
| A549 | Lung Cancer | 10.32 | Not Specified | |
| Caco-2 | Colorectal Cancer | 20.22 | Not Specified | |
| Capecitabine | MCF-7 | Breast Cancer | 921.1 | 72 |
| HT-29 | Colorectal Cancer | >100 (low potency) | 72 | |
| Trifluridine | DLD-1 | Colorectal Cancer | 0.04 (as part of TAS-102) | 72 |
| Gemcitabine | MiaPaCa-2 | Pancreatic Cancer | 24.2 | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | |
| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | |
| CaLo | Cervical Cancer | 0.89 | Not Specified | |
| HeLa | Cervical Cancer | 0.32 | Not Specified | |
| CasKi | Cervical Cancer | 0.11 | Not Specified | |
| Floxuridine (FUDR) | L1210 | Leukemia | <0.02 | Not Specified |
| CCRF-CEM | Leukemia | 0.05 | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density and assay methodology. The data presented here are for comparative purposes and are compiled from various sources.
Mechanisms of Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance. For fluorinated pyrimidine nucleosides, several resistance mechanisms have been identified:
-
Increased Thymidylate Synthase (TS) Expression: Overexpression of the target enzyme TS is a common mechanism of resistance to 5-FU, as higher drug concentrations are required to achieve effective inhibition.[2]
-
Decreased Activating Enzymes: Reduced activity of enzymes involved in the conversion of these drugs to their active metabolites, such as thymidine kinase, can lead to decreased efficacy.[2]
-
Increased Degrading Enzymes: Elevated levels of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid drug inactivation and reduced therapeutic effect.
-
Alterations in Drug Transport: Changes in the expression or function of nucleoside transporters can affect drug uptake into cancer cells.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by these agents can contribute to resistance.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of fluorinated pyrimidine nucleosides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluorinated pyrimidine nucleosides (5-FU, Capecitabine, Trifluridine, etc.)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the fluorinated pyrimidine nucleosides in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow for Comparative Analysis
A robust experimental workflow is crucial for the objective comparison of different fluorinated pyrimidine nucleosides.
Conclusion
This guide provides a foundational comparative analysis of fluorinated pyrimidine nucleosides for oncology researchers. The provided data and protocols offer a starting point for in-depth investigations into the efficacy and mechanisms of these crucial anticancer agents. The choice of a particular fluorinated pyrimidine nucleoside for further development or clinical application will depend on a multitude of factors, including the specific cancer type, the patient's genetic profile, and the potential for combination therapies. Continued research is essential to further refine our understanding of these drugs and to develop novel strategies to overcome resistance and improve patient outcomes.
References
- 1. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Benchmarking 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU) Against BrdU and EdU for Cell Proliferation Assays
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of experimental biology. The choice of labeling reagent for DNA synthesis is critical, with implications for experimental outcomes, data reliability, and cellular health. This guide provides an objective comparison of three key thymidine analogs: 2'-Deoxy-2'-fluoro-5-iodouridine (a chemically equivalent analog to F-ara-EdU for labeling purposes, hereafter referred to as F-ara-EdU), Bromodeoxyuridine (BrdU), and 5-ethynyl-2'-deoxyuridine (EdU), supported by experimental data to inform your selection process.
At a Glance: Key Differences in Performance and Protocol
The selection of a nucleoside analog for cell proliferation studies hinges on a balance of sensitivity, toxicity, and ease of use. While BrdU has been the traditional standard, the advent of click chemistry has introduced powerful alternatives in EdU and, more recently, F-ara-EdU.
| Feature | BrdU (Bromodeoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) | F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) |
| Detection Method | Antibody-based | Copper-catalyzed "click" chemistry | Copper-catalyzed "click" chemistry |
| DNA Denaturation | Required (harsh acid or heat treatment) | Not required | Not required |
| Protocol Time | Longer, often includes overnight incubation | Shorter, typically completed in a few hours | Shorter, similar to EdU |
| Multiplexing | Challenging due to harsh denaturation | Highly compatible with other fluorescent probes | Highly compatible with other fluorescent probes |
| Reported Cytotoxicity | Can be mutagenic and affect the cell cycle | Higher cytotoxicity and genotoxicity reported compared to BrdU.[1] | Less toxic than both BrdU and EdU, with minimal impact on cell cycle progression.[2][3] |
| Sensitivity | High, but can be variable | High, with a good signal-to-noise ratio | Reported to have greater sensitivity, especially for long-term studies.[2][3] |
Delving Deeper: Mechanism of Action and Experimental Considerations
All three thymidine analogs are incorporated into newly synthesized DNA during the S-phase of the cell cycle. However, the subsequent detection methods diverge significantly, impacting experimental workflows and data quality.
BrdU , a halogenated pyrimidine, is detected using a specific monoclonal antibody. A critical and often detrimental step in the BrdU protocol is the necessity for DNA denaturation. This harsh treatment, typically involving acid or heat, is required to expose the incorporated BrdU to the antibody. This process can compromise cell and tissue morphology, damage epitopes for co-staining, and introduce variability into the assay.[4]
EdU and F-ara-EdU both possess a terminal alkyne group, enabling their detection via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". This bioorthogonal reaction allows for the covalent attachment of a fluorescently labeled azide to the alkyne-modified DNA. The small size of the azide probe allows it to readily access the incorporated nucleoside without the need for DNA denaturation. This preserves cellular architecture and makes these methods highly compatible with multiplexing for simultaneous analysis of other cellular markers.
dot
Quantitative Comparison: Cytotoxicity and Genotoxicity
A critical consideration when choosing a proliferation marker is its potential to perturb the very process it is meant to measure. Studies have shown that both BrdU and EdU can exhibit cytotoxic and genotoxic effects.
One study directly comparing BrdU and EdU in Chinese hamster ovary (CHO) cells found that EdU displayed higher cytotoxicity and genotoxicity. The IC50 value for EdU was found to be 88 nM in CHO wild-type cells, whereas for BrdU it was 15 µM.[1] Furthermore, EdU induced a significantly higher frequency of sister chromatid exchanges (SCEs) and chromosomal aberrations compared to BrdU at similar concentrations.[1]
While direct, side-by-side quantitative data for F-ara-EdU against both BrdU and EdU is still emerging in the literature, initial studies have consistently reported its lower toxicity. F-ara-EdU is described as being less toxic than both BrdU and EdU, causing little to no cellular arrest or DNA synthesis inhibition.[2][3] This makes it particularly well-suited for long-term experiments and in vivo studies where maintaining cellular health is paramount.
dot
Experimental Protocols
Detailed and optimized protocols are essential for reproducible results. Below are representative protocols for each method.
BrdU Staining Protocol (Immunocytochemistry)
-
BrdU Labeling: Culture cells to the desired confluency and add BrdU labeling solution to the culture medium at a final concentration of 10 µM. Incubate for 1-24 hours at 37°C, depending on the cell type's proliferation rate.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
DNA Denaturation: This is a critical step. Incubate cells in 2N HCl for 10-60 minutes at room temperature or 37°C.
-
Neutralization: Carefully aspirate the HCl and neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5-10 minutes.
-
Blocking: Wash with PBS and block with a solution containing serum (e.g., 5% goat serum) and a detergent (e.g., 0.1% Tween-20) in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash with PBS. A nuclear counterstain such as DAPI or Hoechst can be used.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
EdU Cell Proliferation Assay Protocol (Click Chemistry)
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for the desired period (e.g., 1-2 hours) at 37°C.[5]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5] Wash again and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.[5]
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[5]
-
Washing and Counterstaining: Wash the cells with PBS. If desired, proceed with nuclear counterstaining (e.g., Hoechst 33342).[5]
-
Analysis: The cells are ready for analysis by fluorescence microscopy or flow cytometry.
F-ara-EdU Cell Proliferation Assay Protocol (Click Chemistry)
The protocol for F-ara-EdU is conceptually similar to that of EdU, leveraging the same click chemistry reaction for detection.
-
F-ara-EdU Labeling: Incubate cells with F-ara-EdU at a concentration of 1-10 µM for the desired duration. For long-term studies, lower concentrations (e.g., 1 µM) are recommended to minimize any potential toxicity.[2]
-
Fixation and Permeabilization: Follow the same procedure as for the EdU protocol (e.g., 4% paraformaldehyde fixation followed by 0.5% Triton X-100 permeabilization).
-
Click Reaction: Prepare and apply the click reaction cocktail as described for the EdU protocol. The reaction between the alkyne group on F-ara-EdU and the fluorescent azide is identical.
-
Washing and Counterstaining: Wash the cells and perform any additional staining as required.
-
Analysis: Analyze the samples using fluorescence microscopy or flow cytometry.
dot
Conclusion and Recommendations
The choice between F-ara-EdU, BrdU, and EdU depends on the specific experimental requirements.
-
BrdU remains a valid option for researchers with well-established protocols and when multiplexing is not a primary concern. However, the harsh DNA denaturation step is a significant drawback.
-
EdU offers a significant improvement over BrdU with its faster, milder, and more reproducible click chemistry-based detection. It is highly suitable for a wide range of applications, especially those requiring co-staining with other antibodies. However, its potential for higher cytotoxicity compared to BrdU should be considered.
-
F-ara-EdU emerges as a superior alternative for studies demanding minimal perturbation of cellular processes. Its lower toxicity profile makes it the ideal choice for long-term proliferation assays, in vivo studies, and experiments with sensitive cell types. The enhanced sensitivity also allows for lower labeling concentrations, further reducing its impact on cellular physiology.
For researchers prioritizing data accuracy, cellular integrity, and experimental flexibility, F-ara-EdU represents the next generation of tools for robust and reliable cell proliferation analysis. As with any assay, optimization of labeling concentration and duration is recommended for each specific cell type and experimental condition to ensure optimal results.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Structural Nuances of 2'-Deoxy-2'-fluoro-5-iodouridine and Its Natural Counterparts
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of natural nucleosides has paved the way for a new generation of therapeutic agents with enhanced efficacy and stability. Among these, 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) stands out as a potent antiviral and potential anticancer agent. Its unique structural alterations at the C2' position of the deoxyribose sugar and the C5 position of the uracil base introduce significant changes compared to naturally occurring nucleosides. This guide provides an in-depth comparison of the structural and conformational differences between FIU and the natural nucleosides uridine, deoxyuridine, cytidine, adenosine, and guanosine, supported by experimental and theoretical data.
Key Structural Modifications and Their Implications
The defining features of FIU are the substitution of a hydrogen atom with a highly electronegative fluorine atom at the 2'-position of the deoxyribose ring and the replacement of a hydrogen atom with a bulky iodine atom at the 5-position of the uracil base. These modifications have profound effects on the molecule's conformation, stability, and biological activity.
The 2'-fluoro group significantly influences the sugar pucker conformation, a critical determinant of the overall shape of the nucleoside.[1][2] This modification generally favors a C3'-endo (North) conformation, which is characteristic of RNA, rather than the C2'-endo (South) conformation typically found in DNA. This altered sugar pucker can affect how the nucleoside analog is recognized and processed by cellular enzymes, such as DNA and RNA polymerases.[1][2] Furthermore, the strong electron-withdrawing nature of the fluorine atom enhances the stability of the glycosidic bond, making the nucleoside more resistant to enzymatic cleavage.[1][3]
The 5-iodo substitution on the uracil base introduces steric bulk and alters the electronic properties of the nucleobase. This modification can impact base pairing interactions and the recognition by enzymes involved in nucleotide metabolism.
Comparative Structural and Conformational Data
The following tables summarize the key structural and conformational parameters of FIU (based on theoretical data for its close analog, 5-iodo-2'-deoxyuridine) and natural nucleosides, providing a quantitative comparison.
Table 1: Sugar Pucker Conformation and Glycosidic Torsion Angle
| Nucleoside | Sugar Pucker Conformation (Dominant) | Glycosidic Torsion Angle (χ) | Conformation |
| This compound (FIU) (analog) | C3'-endo (North-type) | -150° to -170° | anti |
| Uridine | C3'-endo (North-type) | Variable | anti |
| Deoxyuridine | C2'-endo (South-type) | Variable | anti |
| Cytidine | C3'-endo (North-type) | Variable | anti |
| Adenosine | C3'-endo (North-type) | Variable | anti |
| Guanosine | C3'-endo (North-type) | Variable | syn or anti |
Table 2: Key Bond Lengths (Å)
| Bond | This compound (FIU) (analog) | Deoxyuridine (Experimental) |
| N1-C1' | ~1.48 | 1.47 |
| C1'-O4' | ~1.43 | 1.42 |
| C2'-F | ~1.40 | - |
| C5-I | ~2.10 | - |
| C5-C6 | ~1.34 | 1.35 |
**Table 3: Key Bond Angles (°) **
| Angle | This compound (FIU) (analog) | Deoxyuridine (Experimental) |
| O4'-C1'-N1 | ~108 | 108.5 |
| C1'-N1-C2 | ~118 | 118.2 |
| N1-C2-O2 | ~122 | 122.5 |
| I-C5-C6 | ~120 | - |
Biological Implications of Structural Differences
The structural alterations in FIU directly translate to distinct biological activities compared to natural nucleosides. Once inside the cell, FIU is phosphorylated by cellular kinases to its active triphosphate form, FIU-TP.
FIU-TP acts as a competitive inhibitor of DNA polymerases, particularly viral DNA polymerases and mitochondrial DNA polymerase gamma.[4] The altered sugar pucker and the bulky 5-iodo group can disrupt the normal enzyme-substrate interactions.
Furthermore, if incorporated into a growing DNA chain, FIU can act as a chain terminator, especially when multiple FIU molecules are incorporated consecutively.[4] This is a key mechanism of its antiviral activity, as it halts the replication of the viral genome.
Experimental Protocols
X-ray Crystallography for Structural Determination of Nucleoside Analogs
Objective: To determine the precise three-dimensional structure of a modified nucleoside, including bond lengths, bond angles, and conformational details.
Methodology:
-
Crystallization:
-
Dissolve the purified nucleoside analog in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.
-
Employ vapor diffusion (hanging drop or sitting drop), slow evaporation, or slow cooling techniques to induce crystal growth.
-
Screen various conditions (e.g., pH, temperature, precipitating agents) to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).[5]
-
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for high intensity and resolution.
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure with high accuracy.
-
NMR Spectroscopy for Conformational Analysis in Solution
Objective: To determine the solution-state conformation of a modified nucleoside, including sugar pucker equilibrium and glycosidic bond orientation.
Methodology:
-
Sample Preparation:
-
Dissolve the nucleoside analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add an internal standard (e.g., TSP or TMS) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
For fluorinated analogs like FIU, ¹⁹F NMR spectra are also acquired to provide additional structural information.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the 2D NMR data.
-
Analyze the coupling constants (³JHH) from the ¹H NMR spectrum to determine the sugar pucker conformation using the Karplus equation.
-
Analyze the Nuclear Overhauser Effect (NOE) data from the NOESY spectrum to determine the orientation around the glycosidic bond (syn vs. anti).
-
For fluorinated nucleosides, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide further conformational constraints.
-
Conclusion
The structural modifications in this compound, particularly the 2'-fluoro substitution, induce a preference for an RNA-like C3'-endo sugar pucker and enhance the stability of the glycosidic bond. These seemingly subtle changes have a significant impact on its biological activity, enabling it to act as a potent inhibitor of DNA synthesis and a viral replication chain terminator. Understanding these structure-activity relationships is crucial for the rational design of next-generation nucleoside analogs with improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2'-Deoxy-2'-fluoro-5-iodouridine
Key Safety and Hazard Information
2'-Deoxy-2'-fluoro-5-iodouridine and related halogenated nucleosides are classified as hazardous materials.[5][6][7] It is crucial to handle these compounds with care, adhering to all safety precautions to avoid exposure.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C9H10FIN2O5 | [8] |
| Molecular Weight | 372.09 g/mol | [8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261, P270, P304, P340, P362, P364, P403, P233 | [8] |
Experimental Protocols: Decontamination and Disposal
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[5][9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste.[1][6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Protocol:
All materials contaminated with this compound, including the compound itself, empty containers, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[3][4]
-
Labeling: Clearly label the hazardous waste container with the full chemical name and relevant hazard symbols.[2][3]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[5]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company.[5][6][7] Never dispose of this compound down the drain or in regular trash. [1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, ensuring safety and compliance at each stage.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility when working with halogenated nucleoside analogs.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 9. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2'-Deoxy-2'-fluoro-5-iodouridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 2'-Deoxy-2'-fluoro-5-iodouridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a nucleoside analog that may possess cytotoxic, mutagenic, and teratogenic properties.[1] Due to its potential hazards, strict adherence to safety protocols is mandatory. The selection of Personal Protective Equipment (PPE) is the final line of defense in controlling exposure and should be used in conjunction with engineering controls like fume hoods or biological safety cabinets.[2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex, chemotherapy-rated. Use double gloving. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face Shield | Required when there is a risk of splashing. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a contained system (e.g., fume hood, glove box). |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with this compound powder must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or glove box to avoid inhalation of dust.[3]
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
2. Weighing and Reconstitution:
-
Weigh the powdered compound within a fume hood or a balance enclosure.
-
When reconstituting, add the solvent slowly to the vial to avoid aerosolization.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
3. Administration and Experimental Use:
-
When administering the compound in a research setting, wear all recommended PPE.[4]
-
All procedures should be designed to minimize the creation of aerosols and droplets.
4. Decontamination:
-
Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and then 70% ethanol) after each use.
-
Remove and dispose of contaminated PPE in designated cytotoxic waste containers.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.
1. Waste Segregation:
-
All disposable items that have come into contact with the compound, including gloves, lab coats, bench liners, and pipette tips, must be disposed of in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
2. Sharps Disposal:
-
Needles, syringes, and other sharps must be placed directly into a designated sharps container for cytotoxic waste without recapping or clipping.[5]
3. Liquid Waste:
-
Aqueous waste containing this compound should be collected in a labeled, sealed container and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.[3]
4. Unused Compound:
-
Unused or expired this compound must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste disposal.
Logical Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.
Caption: PPE and Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
